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  • Product: Methyl 4-(4-bromophenoxy)pyridine-2-carboxylate
  • CAS: 1536928-65-0

Core Science & Biosynthesis

Foundational

Exploring the Structure-Activity Relationship (SAR) of 4-Phenoxypyridine Compounds: A Technical Guide for Drug Discovery Professionals

Abstract The 4-phenoxypyridine scaffold has emerged as a privileged structure in modern medicinal chemistry, serving as the foundation for a multitude of biologically active agents. Its role as a bioisostere of the class...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-phenoxypyridine scaffold has emerged as a privileged structure in modern medicinal chemistry, serving as the foundation for a multitude of biologically active agents. Its role as a bioisostere of the classic diphenyl ether moiety provides a unique combination of metabolic stability, synthetic accessibility, and conformational flexibility, making it an attractive starting point for drug design.[1] This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) governing the biological effects of 4-phenoxypyridine derivatives. We will dissect the key structural components of the scaffold, analyze the impact of various substitutions, and provide field-proven experimental protocols for synthesis and biological evaluation. Primarily focusing on its well-documented role in kinase inhibition, particularly targeting c-Met, this guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.[2][3]

The 4-Phenoxypyridine Scaffold: A Privileged Core

The 4-phenoxypyridine core consists of a pyridine ring linked to a phenyl ring via an ether bridge at the pyridine's C4 position. This arrangement offers several advantages over a simple diphenyl ether. The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and can be protonated, which can significantly influence the compound's solubility, bioavailability, and interaction with biological targets.[1] This fundamental structure has been successfully exploited to develop inhibitors for a diverse range of targets, including receptor tyrosine kinases like c-Met and VEGFR-2, non-receptor kinases, the sodium-calcium exchanger, and even viral enzymes like HIV-1 reverse transcriptase.[4][5][6]

The true power of this scaffold lies in its synthetic tractability and the distinct, tunable regions it presents for chemical modification. These regions—the pyridine ring, the terminal phenoxy ring, and the ether linkage itself—can be systematically altered to optimize potency, selectivity, and pharmacokinetic properties.

Caption: Core structure of 4-phenoxypyridine with key modification sites.

Core Principles of Structure-Activity Relationship (SAR)

Decades of research have illuminated several key principles that guide the optimization of 4-phenoxypyridine derivatives. The most consistent findings revolve around substitutions on the terminal phenoxy ring and the strategic use of linker moieties attached to the pyridine core.

The Critical Role of Phenoxy Ring Substitutions

The terminal phenyl ring is arguably the most critical site for SAR exploration. A recurring theme across numerous studies is the beneficial effect of incorporating electron-withdrawing groups (EWGs).

Causality: The rationale behind this observation is multifaceted. EWGs, particularly halogens like fluorine and chlorine, can modulate the electronics of the ring system to enhance binding affinity. They can form specific halogen bonds with the target protein, displace unfavorable water molecules from a binding pocket, or alter the pKa of nearby functionalities to favor a more active conformation. Furthermore, such substitutions, especially fluorination, are a well-established strategy in medicinal chemistry to block sites of metabolism, thereby improving the compound's pharmacokinetic profile.

Several studies targeting c-Met kinase have consistently shown that EWGs on the terminal phenyl ring are beneficial for improving antitumor activity.[2][7][8] For instance, in a series of 2-substituted-4-phenoxypyridine derivatives, compounds with a 4-fluoro substituent on the phenyl ring demonstrated superior potency.[9]

Table 1: Impact of Phenoxy Ring Substitution on c-Met Kinase Inhibition

Compound ID (Reference) Phenoxy Ring Substituent (R) c-Met IC50 (nM)
23v [3] 2-fluoro-4-chloro 2.31
23w [3] 2,4-dichloro 1.91
23y [3] 4-chloro 2.44
T14 [8] 3-fluoro 12
39 [9] 4-fluoro 2.61

| Foretinib (Control)[3] | (Varies) | 2.53 |

Linker and Pyridine Ring Modifications

While the phenoxy ring often dictates potency, modifications to the pyridine ring are crucial for introducing vectors for further substitution, enhancing selectivity, and fine-tuning physical properties like solubility. Often, a linker moiety is attached to the pyridine ring (commonly at the C2 or C3 position) to connect to another pharmacophore, which can then engage with other regions of the target's binding site.

Causality: The choice of linker is a critical design element. A rigid linker, such as an amide derived from a heterocyclic ring, can lock the molecule into a specific, favorable conformation, minimizing the entropic penalty of binding.[8] A more flexible linker might be required to span a larger distance within the binding pocket. These linkers often contain hydrogen bond donors and acceptors (e.g., amides, ureas, semicarbazones) that form key interactions with the protein backbone, anchoring the inhibitor in place.[2][3]

Studies have explored a variety of linkers, including imidazole-4-carboxamide, 1,2,4-triazole-3-carboxamide, and 3-oxo-3,4-dihydroquinoxaline-2-carboxamide.[3][8] The selection of these heterocycles is not arbitrary; they are chosen for their chemical stability, synthetic accessibility, and ability to present hydrogen bonding patterns that mimic the adenine region of ATP, making them particularly effective in kinase inhibitors.

cluster_SAR Key SAR Observations for 4-Phenoxypyridine Derivatives cluster_Phenoxy Phenoxy Ring cluster_Pyridine Pyridine Ring Core 4-Phenoxypyridine Core EWG Electron-Withdrawing Groups (e.g., F, Cl) Core->EWG Modification at Linker Linker Moiety (Amides, Ureas, etc.) Core->Linker Modification at EWG_Effect ↑ Potency ↑ Metabolic Stability EWG->EWG_Effect Often leads to Linker_Effect ↑ Selectivity ↑ Target Engagement (H-Bonding) Linker->Linker_Effect Enables

Caption: Summary of the primary SAR drivers for 4-phenoxypyridine compounds.

Methodologies for SAR Exploration

A robust SAR campaign relies on a synergistic interplay between chemical synthesis and biological evaluation. The efficiency of the former and the precision of the latter are paramount to success.

General Synthetic Strategy

The construction of a 4-phenoxypyridine library is typically achieved through nucleophilic aromatic substitution (SNAr). This reliable reaction involves coupling a halo-pyridine (usually a 4-chloropyridine) with a substituted phenol under basic conditions.

Experimental Protocol: Synthesis of a 4-Phenoxypyridine Analogue

  • Rationale: This protocol describes a foundational SNAr reaction. The use of a strong, non-nucleophilic base like potassium tert-butoxide and a high-boiling polar aprotic solvent like DMF ensures efficient reaction conditions suitable for a wide range of substituted phenols. This method is self-validating; successful product formation can be readily confirmed by LC-MS analysis of the crude reaction mixture, and purity assessed after purification by HPLC and NMR.

  • Step 1: Reagent Preparation: In a dry, nitrogen-flushed round-bottom flask, add the substituted phenol (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF, ~0.2 M).

  • Step 2: Deprotonation: Cool the solution to 0 °C in an ice bath. Add potassium tert-butoxide (1.2 eq) portion-wise, ensuring the temperature remains below 10 °C. Stir the resulting mixture at 0 °C for 30 minutes.

  • Step 3: Nucleophilic Substitution: To the stirring phenoxide solution, add the 4-chloropyridine derivative (1.1 eq) dissolved in a minimal amount of anhydrous DMF.

  • Step 4: Reaction: Allow the reaction to warm to room temperature and then heat to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Step 5: Workup: Cool the reaction to room temperature and carefully quench with water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Step 6: Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 4-phenoxypyridine product.

  • Step 7: Characterization: Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

start Start Materials (4-Chloropyridine, Phenol) step1 1. Deprotonation (Base, e.g., K-OtBu in DMF) start->step1 step2 2. SₙAr Reaction (Add 4-Chloropyridine, Heat) step1->step2 step3 3. Aqueous Workup & Extraction step2->step3 step4 4. Purification (Column Chromatography) step3->step4 end Final Product (4-Phenoxypyridine) step4->end

Caption: A typical workflow for the synthesis of 4-phenoxypyridine analogues.

Biological Evaluation Workflow

A tiered screening approach is essential for efficiently identifying promising compounds. This workflow begins with high-throughput in vitro assays targeting the isolated enzyme and progresses to more complex cell-based assays that evaluate a compound's activity in a more physiologically relevant context.

start Synthesized Compound Library tier1 Tier 1: Primary Assay (In Vitro Enzymatic Assay, e.g., c-Met Kinase) Determine IC₅₀ start->tier1 decision1 Potency Threshold Met? (e.g., IC₅₀ < 1 µM) tier1->decision1 tier2 Tier 2: Secondary Assay (Cell-Based Antiproliferative Assay, e.g., A549 MTT) Determine GI₅₀ decision1->tier2 Yes stop Inactive / Discard decision1->stop No decision2 Cellular Activity? tier2->decision2 tier3 Tier 3: Mechanism of Action (Cell Cycle Analysis, Apoptosis Assays, Migration) decision2->tier3 Yes decision2->stop No lead Lead Candidate for Further Optimization tier3->lead

Caption: Tiered screening cascade for evaluating 4-phenoxypyridine inhibitors.

Experimental Protocol: In Vitro c-Met Kinase Assay

  • Rationale: This protocol provides a framework for a biochemical assay to directly measure the inhibition of the target enzyme. By quantifying the phosphorylation of a substrate in the presence of the test compound, it provides a direct readout of target engagement (IC50). This is a crucial first step before moving into cellular models, as it confirms the compound's intended mechanism of action.

  • Step 1: Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare solutions of recombinant human c-Met kinase, a suitable peptide substrate (e.g., poly-Glu-Tyr 4:1), and ATP.

  • Step 2: Compound Plating: Serially dilute the test compounds in DMSO and add them to a 384-well assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Step 3: Kinase Reaction: Add the c-Met kinase and peptide substrate to the wells and incubate for 10-15 minutes at room temperature.

  • Step 4: Initiation: Initiate the kinase reaction by adding ATP (at a concentration near its Km for the enzyme).

  • Step 5: Incubation: Incubate the plate at 30 °C for 60-90 minutes.

  • Step 6: Detection: Stop the reaction and detect the amount of phosphorylated substrate. A common method is to use a phosphotyrosine-specific antibody in a luminescence or fluorescence-based readout system (e.g., HTRF, AlphaScreen).

  • Step 7: Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the data and fit to a four-parameter logistic equation to determine the IC50 value.

Experimental Protocol: Cell-Based Antiproliferative Assay (MTT)

  • Rationale: This assay assesses a compound's ability to inhibit cell growth or induce cell death. It provides a more holistic view than a simple enzyme assay, as it accounts for cell permeability, target engagement in a cellular context, and potential off-target effects. The MKN45 and A549 cell lines are often chosen as they exhibit c-Met overexpression or dysregulation.[2]

  • Step 1: Cell Seeding: Seed human cancer cells (e.g., A549 or MKN45) into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).

  • Step 2: Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the plates and add the compound-containing medium.

  • Step 3: Incubation: Incubate the plates for 72 hours.

  • Step 4: MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Step 5: Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.

  • Step 6: Absorbance Reading: Read the absorbance of each well on a microplate reader at a wavelength of ~570 nm.

  • Step 7: Data Analysis: Calculate the percentage of cell growth inhibition for each concentration compared to untreated control cells. Determine the GI50 (concentration for 50% growth inhibition) by plotting the data and fitting to a dose-response curve.

Conclusion and Future Directions

The 4-phenoxypyridine scaffold is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors. The structure-activity relationships are well-defined, with a strong emphasis on the role of electron-withdrawing groups on the terminal phenoxy ring and the strategic deployment of linker moieties on the pyridine core to achieve high potency and selectivity. The synthetic and biological methodologies for exploring this scaffold are robust and well-established.

Future efforts in this area will likely focus on:

  • Exploring Novel Linkers: Designing new linkers to access previously unexplored regions of target binding sites or to imbue compounds with novel properties.

  • Targeting New Disease Areas: Applying the established SAR principles to design 4-phenoxypyridine derivatives for targets beyond oncology, such as inflammatory and neurodegenerative diseases.

  • Multi-Targeted Agents: Rationally designing compounds that modulate multiple, disease-relevant targets simultaneously, such as dual VEGFR-2/c-Met inhibitors.[4]

  • Covalent Inhibition: Incorporating reactive groups (e.g., acrylamides) to achieve irreversible, covalent binding to target proteins, a strategy that can lead to enhanced potency and duration of action.

By building upon the solid foundation of existing knowledge and employing the systematic methodologies outlined in this guide, the 4-phenoxypyridine scaffold will undoubtedly continue to yield novel and impactful therapeutic agents.

References

  • Patel, P., Sharma, A., & Singh, A. (2021). An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. RSC Advances.
  • Wang, Y., et al. (2019). Design, synthesis, and biological evaluation of novel 4‐phenoxypyridine derivatives as potential antitumor agents. Archiv der Pharmazie.
  • Lv, P., et al. (2020). Design, Synthesis and Biological Evaluation of Novel 4-phenoxypyridine Derivatives Containing Semicarbazones Moiety as Potential c-Met Kinase Inhibitors. Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Wang, Y., et al. (2022). Novel 4-phenoxypyridine derivatives bearing imidazole-4-carboxamide and 1,2,4-triazole-3-carboxamide moieties: Design, synthesis and biological evaluation as potent antitumor agents. Bioorganic Chemistry. [Link]

  • Li, J., et al. (2022). Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors. New Journal of Chemistry. [Link]

  • Wang, Y., et al. (2020). Design, synthesis and biological evaluation of novel 4-phenoxypyridine based 3-oxo-3,4-dihydroquinoxaline-2-carboxamide derivatives as potential c-Met kinase inhibitors. Bioorganic Chemistry. [Link]

  • Ueno, H., et al. (2003). Synthesis and structure-activity relationship for new series of 4-phenoxyquinoline derivatives as specific inhibitors of platelet-derived growth factor receptor tyrosine kinase. Bioorganic & Medicinal Chemistry. [Link]

  • Li, P., et al. (2022). Advancement of Phenoxypyridine as an Active Scaffold for Pesticides. Molecules. [Link]

  • Kuramochi, T., et al. (2004). Synthesis and structure-activity relationships of phenoxypyridine derivatives as novel inhibitors of the sodium-calcium exchanger. Bioorganic & Medicinal Chemistry. [Link]

  • Benjahad, A., et al. (2003). 3-iodo-4-phenoxypyridinones (IOPY's), a new family of highly potent non-nucleoside inhibitors of HIV-1 reverse transcriptase. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Zheng, P., et al. (2018). Discovery of novel 2-substituted-4-phenoxypyridine derivatives as potential antitumor agents. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Protocols & Analytical Methods

Method

Use of Methyl 4-(4-bromophenoxy)pyridine-2-carboxylate in medicinal chemistry

Application Note: Methyl 4-(4-bromophenoxy)pyridine-2-carboxylate in Medicinal Chemistry Abstract Methyl 4-(4-bromophenoxy)pyridine-2-carboxylate (CAS: 2172033-82-6) serves as a high-value "linchpin" intermediate in the...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Methyl 4-(4-bromophenoxy)pyridine-2-carboxylate in Medicinal Chemistry

Abstract

Methyl 4-(4-bromophenoxy)pyridine-2-carboxylate (CAS: 2172033-82-6) serves as a high-value "linchpin" intermediate in the synthesis of Type II kinase inhibitors (specifically c-Met and VEGFR) and Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors. Its structural utility lies in its orthogonal bifunctionality : the C2-methyl ester provides a precursor for hinge-binding or metal-chelating pharmacophores, while the C4-(4-bromophenoxy) moiety acts as a hydrophobic anchor with a modifiable handle for optimizing pharmacokinetic (PK) properties. This guide outlines the mechanistic rationale, synthetic protocols, and strategic applications of this scaffold in modern drug discovery.

Structural Analysis & Medicinal Utility[1][2]

The compound is defined by three pharmacophoric elements that dictate its utility in Structure-Activity Relationship (SAR) studies:

Structural ElementFunction in Drug DesignTarget Class Relevance
Pyridine Nitrogen (N1) Hydrogen Bond Acceptor (HBA)Critical for binding the "hinge region" in kinases or chelating active site iron (

) in metalloenzymes.
C2-Methyl Ester Electrophilic "Warhead" PrecursorConverted to primary/secondary amides to complete the bidentate chelation motif (N1-C2-O) required for HIF-PH inhibition.
4-(4-Br-Phenoxy) Group Hydrophobic Anchor & VectorOccupies the hydrophobic back-pocket (e.g., c-Met selectivity pocket). The bromine allows late-stage diversification via cross-coupling.
Key Therapeutic Areas
  • c-Met Kinase Inhibitors: The 4-phenoxypyridine core mimics the geometry of established inhibitors (e.g., Foretinib analogs), where the phenoxy group extends into the hydrophobic pocket adjacent to the ATP binding site.

  • HIF-Prolyl Hydroxylase (HIF-PH) Inhibitors: The pyridine-2-carboxamide motif (derived from the ester) is a bioisostere for the 2-oxoglutarate co-factor, essential for binding the catalytic iron center in PHD enzymes.

Synthetic Protocols & Workflows

Workflow Logic: Divergent Synthesis

The most efficient use of this scaffold involves a "divergent" strategy. The order of operations—Amidation vs. Cross-coupling—depends on the sensitivity of the installed groups.

  • Path A (Suzuki First): Preferred if the amide tail is complex or sensitive to Pd-catalysis conditions.

  • Path B (Amidation First): Preferred for generating libraries of "hinge binders" while keeping the hydrophobic tail constant.

SynthesisWorkflow Start Methyl 4-(4-bromophenoxy) pyridine-2-carboxylate PathA Path A: Suzuki Coupling (C-C) Start->PathA Ar-B(OH)2 Pd(dppf)Cl2 PathB Path B: Amidation (C-N) Start->PathB R-NH2 AlMe3 or TBD IntermediateA Biaryl Ester (Extended Tail) PathA->IntermediateA IntermediateB Bromo-Amide (Active Head) PathB->IntermediateB FinalDrug Final Clinical Candidate (c-Met / HIF-PH Inhibitor) IntermediateA->FinalDrug Amidation IntermediateB->FinalDrug Suzuki Coupling

Figure 1: Divergent synthetic pathways allowing flexible optimization of either the solvent-exposed tail or the active-site binder.

Protocol A: C2-Ester Amidation (The "Head" Synthesis)

Objective: Convert the ester to a functional amide (e.g., acyl hydrazine or heteroaryl amide) to establish the primary binding interaction.

Method 1: Direct Aminolysis (Lewis Acid Mediated) This method is superior for unreactive amines (e.g., anilines or electron-deficient heteroaromatics) common in kinase inhibitors.

  • Reagents: Trimethylaluminum (AlMe

    
    , 2.0 M in toluene) or TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene).
    
  • Procedure:

    • In a dry, inert atmosphere (Ar/N

      
      ), dissolve the amine (1.2 equiv) in anhydrous DCM or Toluene.
      
    • Slowly add AlMe

      
       (1.5 equiv) at 0°C. Stir for 30 min to form the aluminum-amide complex.
      
    • Add Methyl 4-(4-bromophenoxy)pyridine-2-carboxylate (1.0 equiv) dissolved in solvent.

    • Heat to reflux (or 80°C in sealed tube) for 4–12 hours.

    • Quench: Carefully add dilute HCl or Rochelle’s salt solution (vigorous gas evolution).

  • Why this works: The methyl ester is activated by the aluminum, facilitating attack by sterically hindered or electronic-poor amines often found in drug candidates (e.g., aminopyrazoles).

Method 2: Hydrolysis & Coupling (Standard)

  • Step 1: LiOH (2 equiv) in THF/H

    
    O (3:1), RT, 2h. Acidify to precipitate the carboxylic acid.
    
  • Step 2: Coupling with HATU or T3P and DIPEA in DMF. This is preferred if the amine contains functional groups sensitive to AlMe

    
    .
    
Protocol B: C4-Bromide Diversification (The "Tail" Synthesis)

Objective: Extend the molecule to interact with solvent-exposed regions or improve solubility.

Suzuki-Miyaura Cross-Coupling

  • Reagents: Aryl boronic acid/ester (1.2 equiv), Pd(dppf)Cl

    
    ·DCM (0.05 equiv), K
    
    
    
    CO
    
    
    (2.0 M aq).
  • Solvent: 1,4-Dioxane or DME.

  • Procedure:

    • Combine the Bromo-intermediate (Ester or Amide from Protocol A) with the boronic acid and base in degassed solvent.

    • Add the catalyst and heat to 90–100°C for 2–6 hours.

    • Purification: Filter through Celite, concentrate, and purify via Flash Chromatography (SiO

      
      , Hex/EtOAc).
      
  • Strategic Note: The ether linkage at C4 is robust. However, if the coupling partner is bulky, the reaction may require S-Phos or X-Phos precatalysts to overcome steric hindrance near the phenoxy ring.

Case Study Applications

Application 1: c-Met Kinase Inhibitors

Mechanism: c-Met (Hepatocyte Growth Factor Receptor) drives tumor metastasis.

  • Role of Scaffold: The pyridine-2-carboxamide acts as the "hinge binder." The 4-phenoxy group extends into the "selectivity pocket" (back-cleft).

  • Target Molecule Design:

    • R1 (Amide): 3-aminopyridine or 2-aminothiazole (H-bonds to hinge).

    • R2 (Bromine replacement): Solubilizing group (e.g., N-methylpiperazine linked via a phenyl ring) to reach the solvent front.

  • Reference: 4-Phenoxypyridine derivatives have demonstrated IC

    
     values <10 nM against c-Met by exploiting this binding mode [1, 2].
    
Application 2: HIF-PH Inhibitors (Anemia)

Mechanism:[1] Inhibition of Prolyl Hydroxylase Domain (PHD) enzymes stabilizes HIF-1


, promoting Erythropoietin (EPO) production.[1][2][3]
  • Role of Scaffold: The pyridine nitrogen and the carbonyl of the 2-amide form a bidentate chelate with the active site Iron (Fe

    
    ).
    
  • Target Molecule Design:

    • R1 (Amide): Glycine (–NH–CH

      
      –COOH) or similar acidic motif to complete the "2-His-1-Carboxylate" facial triad mimicry.
      
    • R2 (Bromine replacement): A bulky aryl group (e.g., biphenyl) to fill the hydrophobic substrate-binding channel.

  • Reference: This mimics the core pharmacophore of Vadadustat and Desidustat [3, 4].

Safety & Handling

  • Hazard Identification: The compound contains an aryl bromide and an ester. It acts as a skin and eye irritant (H315, H319).[4]

  • Stability: The ether linkage is stable to acid/base, but the ester is susceptible to hydrolysis. Store at 2–8°C under inert gas.

  • Waste: Dispose of halogenated organic waste separately.

References

  • Wang, J. et al. (2020). Design, synthesis and biological evaluation of novel 4-phenoxypyridine based 3-oxo-3,4-dihydroquinoxaline-2-carboxamide derivatives as potential c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • Chen, Y. et al. (2022). Novel 4-phenoxypyridine derivatives bearing imidazole-4-carboxamide and 1,2,4-triazole-3-carboxamide moieties: Design, synthesis and biological evaluation as potent antitumor agents. Bioorganic Chemistry.

  • Jain, M. et al. (2019). Discovery of Desidustat (ZYAN1), a Novel Oral Hypoxia-Inducible Factor-Prolyl Hydroxylase Inhibitor for the Treatment of Anemia. Journal of Medicinal Chemistry.

  • Deng, J. et al. (2013). [(4-Hydroxyl-benzo[4,5]thieno[3,2-c]pyridine-3-carbonyl)-amino]-acetic acid derivatives; HIF prolyl 4-hydroxylase inhibitors as oral erythropoietin secretagogues.[2] Bioorganic & Medicinal Chemistry Letters.

  • PubChem Compound Summary. (2025). Methyl 4-bromopicolinate (Analogous Core). National Center for Biotechnology Information.

Sources

Application

Application Notes &amp; Protocols: Investigating Methyl 4-(4-bromophenoxy)pyridine-2-carboxylate in Agrochemical Research

Abstract: The phenoxypyridine carboxylate scaffold is a cornerstone in modern agrochemical discovery, yielding compounds with potent herbicidal, fungicidal, and insecticidal activities. This guide focuses on a specific,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The phenoxypyridine carboxylate scaffold is a cornerstone in modern agrochemical discovery, yielding compounds with potent herbicidal, fungicidal, and insecticidal activities. This guide focuses on a specific, promising derivative, Methyl 4-(4-bromophenoxy)pyridine-2-carboxylate. We provide a comprehensive framework for its synthesis, characterization, and evaluation as a candidate agrochemical. The protocols herein are designed not merely as procedural steps but as self-validating experimental systems, grounded in established scientific principles. We explore the causality behind experimental design, from primary in-vitro screens to more complex greenhouse trials, enabling researchers to rigorously assess the compound's potential and elucidate its mechanism of action.

Compound Profile and Rationale for Investigation

Methyl 4-(4-bromophenoxy)pyridine-2-carboxylate represents a strategic amalgamation of three key structural motifs known for conferring biological activity:

  • Pyridine Carboxylate Core: This heterocyclic system is prevalent in a new class of herbicides that function as mitotic inhibitors or synthetic auxins, disrupting normal plant growth processes.[1][2] Its nitrogen atom also serves as a key hydrogen bond acceptor in various biological targets.

  • Phenoxy Ether Linkage: This bridge is a classic feature in many commercial herbicides (e.g., aryloxyphenoxypropionates) and fungicides, providing optimal spatial orientation for binding to target enzymes while enhancing systemic transport within the plant.

  • Bromo- Phenyl Substituent: The halogen atom, specifically bromine, significantly modulates the electronic properties and lipophilicity of the molecule. This can enhance binding affinity to target sites and improve membrane permeability. The presence of halogens is a common feature in potent fungicides and insecticides.[3]

The convergence of these features makes this molecule a high-priority candidate for broad-spectrum agrochemical screening.

Protocol 1: Synthesis of Methyl 4-(4-bromophenoxy)pyridine-2-carboxylate

Rationale: The most direct and efficient route to synthesize the target compound is through a classical nucleophilic aromatic substitution (SNAr) reaction. This method is widely employed for creating aryl ether linkages.[4] We utilize Methyl 4-chloropyridine-2-carboxylate as the electrophilic partner and 4-bromophenol as the nucleophile. The reaction is base-catalyzed, where the base deprotonates the phenol to form the more potent 4-bromophenoxide nucleophile, which then displaces the chlorine atom on the electron-deficient pyridine ring.

Materials:

  • Methyl 4-chloropyridine-2-carboxylate

  • 4-Bromophenol

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add Methyl 4-chloropyridine-2-carboxylate (1.0 eq), 4-bromophenol (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMF to the flask to create a solution with a concentration of approximately 0.5 M with respect to the starting pyridine.

  • Heat the reaction mixture to 80-90 °C and stir for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the resulting crude residue by silica gel column chromatography (using a hexane/ethyl acetate gradient) to yield the pure Methyl 4-(4-bromophenoxy)pyridine-2-carboxylate.

  • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Extraction cluster_purification Purification & Analysis A Combine Reactants (Methyl 4-chloropyridine-2-carboxylate, 4-Bromophenol, K₂CO₃) B Add Anhydrous DMF A->B C Heat to 80-90 °C (6-8 hours) B->C D Monitor by TLC C->D E Cool & Quench with Water D->E F Extract with Ethyl Acetate (3x) E->F G Wash with Brine & Dry (MgSO₄) F->G H Concentrate in Vacuo G->H I Silica Gel Chromatography H->I J Characterize Product (NMR, MS) I->J

Fig 1. Synthesis Workflow for Methyl 4-(4-bromophenoxy)pyridine-2-carboxylate.

Herbicidal Activity Assessment

Mechanistic Insight: Many pyridine carboxylic acid herbicides function as synthetic auxins.[2] They mimic the natural plant hormone indole-3-acetic acid (IAA), binding to auxin receptors and causing uncontrolled, disorganized growth that ultimately leads to plant death. This mode of action is particularly effective against broadleaf weeds. The screening protocols are designed to identify such activity in both pre-emergence (before weeds sprout) and post-emergence (on established weeds) scenarios.

Protocol 2: Primary Herbicidal Screening (Agar-Based Petri Dish Assay)

Rationale: This in-vitro assay is a rapid, cost-effective method for initial screening. It allows for the evaluation of the compound's intrinsic herbicidal activity on seed germination and early seedling growth, eliminating variables like soil metabolism. We use representative species for both monocots (e.g., Echinochloa crus-galli - barnyard grass) and dicots (e.g., Amaranthus retroflexus - redroot pigweed).

Procedure:

  • Prepare a stock solution of the test compound in acetone or DMSO at 10,000 ppm.

  • Prepare 0.8% (w/v) agar in water and autoclave. Cool to approximately 45-50 °C.

  • In sterile petri dishes, add the required volume of the stock solution to the molten agar to achieve final test concentrations (e.g., 1, 10, 50, 100 ppm). Include a solvent-only control. Swirl gently to mix before the agar solidifies.

  • Place 10-15 seeds of the test plant species onto the surface of the solidified agar in each dish.

  • Seal the dishes with parafilm and place them in a growth chamber with a controlled environment (e.g., 25°C, 16h light/8h dark cycle).

  • After 7-10 days, assess the results by measuring the percent germination inhibition and the length of the root and shoot for each seedling compared to the untreated control.

  • Calculate the Growth Inhibition percentage (GI%) for each concentration.

Protocol 3: Secondary Herbicidal Screening (Greenhouse Pot Study)

Rationale: This study validates the findings from the primary screen in a more realistic setting using soil. It assesses both pre-emergence and post-emergence activity, providing crucial information on how the compound behaves in a plant-soil system.

Procedure:

  • Plant Preparation: Grow test species (e.g., barnyard grass, pigweed, velvetleaf) in pots filled with standard potting mix in a greenhouse.

  • Pre-emergence Application:

    • Sow seeds of the test species in pots.

    • Within 24 hours of sowing, apply the test compound. Formulate the compound as an emulsifiable concentrate or wettable powder and spray it evenly over the soil surface at various application rates (e.g., 50, 100, 250, 500 g/ha).

    • Include an untreated control and a commercial standard herbicide for comparison.

  • Post-emergence Application:

    • Allow the test plants to grow to the 2-3 leaf stage.

    • Apply the formulated test compound as a foliar spray at the same rates as the pre-emergence test.

  • Evaluation:

    • Keep the pots in the greenhouse under controlled conditions for 14-21 days.

    • Visually assess herbicidal injury using a 0 to 100% scale (0 = no effect, 100 = complete kill) at 7 and 14 days after treatment (DAT).

    • For a more quantitative assessment, harvest the above-ground biomass and measure the fresh or dry weight to calculate the percent biomass reduction relative to the control.

Hypothetical Data Presentation:

CompoundApplication Rate (g/ha)Post-Emergence Injury (%) - A. retroflexus (14 DAT)Pre-Emergence Control (%) - E. crus-galli (21 DAT)
M4BPPC 1008570
M4BPPC 2509590
M4BPPC 50010098
2,4-D (Std.) 5009820

M4BPPC: Methyl 4-(4-bromophenoxy)pyridine-2-carboxylate

Fig 2. Workflow for Herbicidal Efficacy Testing.

Fungicidal Activity Assessment

Mechanistic Insight: The phenoxypyridine moiety is present in fungicides that target the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[3] This enzyme is crucial for ergosterol biosynthesis, an essential component of fungal cell membranes. Inhibition of CYP51 disrupts membrane integrity, leading to fungal growth arrest and death. This protocol is designed to detect such activity against a panel of economically important plant pathogens.

Protocol 4: In Vitro Fungicidal Assay (Mycelium Growth Rate Method)

Rationale: This assay directly measures the compound's ability to inhibit the vegetative growth of fungi. It is a standard method for determining the intrinsic fungitoxicity of a chemical and calculating the EC₅₀ (Effective Concentration for 50% inhibition).

Materials:

  • Potato Dextrose Agar (PDA)

  • Pure cultures of test fungi (e.g., Sclerotinia sclerotiorum, Rhizoctonia solani, Fusarium graminearum)

  • Test compound stock solution (10,000 ppm in DMSO)

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Prepare PDA medium and autoclave. Cool to 45-50 °C.

  • Add the appropriate amount of the test compound stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0.1, 0.5, 2.5, 10, 50 ppm). Also prepare a DMSO-only control plate.

  • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • From the edge of an actively growing fungal culture plate, take a 5 mm mycelial plug using a sterile cork borer.

  • Place the mycelial plug, mycelium-side down, in the center of each test and control plate.

  • Incubate the plates at 25-28 °C until the mycelium in the control plate has grown to nearly fill the dish.

  • Measure the diameter of the fungal colony in two perpendicular directions for each plate.

  • Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.

  • Use the inhibition data to calculate the EC₅₀ value for each fungus using probit analysis.

Hypothetical Data Presentation:

Target FungusEC₅₀ (mg/L) for M4BPPCEC₅₀ (mg/L) for Difenoconazole (Std.)
Sclerotinia sclerotiorum2.151.59[3]
Rhizoctonia solani0.880.27[3]
Pythium infestans1.520.46[3]
Botrytis cinerea15.411.39[3]

Insecticidal Activity Assessment

Mechanistic Insight: Pyridine-based insecticides, such as neonicotinoids, are known to act as agonists of the nicotinic acetylcholine receptor (nAChR) in the insect central nervous system, causing overstimulation and death. Other pyridine derivatives can inhibit key enzymes like acetylcholine esterase (AChE).[5] The following protocol is designed to assess toxicity against a common sap-sucking insect, the cowpea aphid (Aphis craccivora), which is a significant agricultural pest.

Protocol 5: Insecticidal Bioassay (Leaf-Dip Method)

Rationale: This method evaluates both contact and ingestion toxicity. It is a reliable way to test the efficacy of a compound against small, soft-bodied insects like aphids.

Materials:

  • Healthy, unsprayed fava bean or broad bean seedlings

  • A culture of Aphis craccivora

  • Test compound solutions at various concentrations (e.g., 10, 50, 100, 250, 500 ppm) in water with a surfactant (e.g., 0.1% Triton X-100).

  • Control solution (water + surfactant)

  • Fine-tipped paintbrush

  • Ventilated containers or petri dishes with moist filter paper

Procedure:

  • Excise leaves from the bean seedlings.

  • Dip each leaf into the respective test solution (or control solution) for 10-15 seconds, ensuring complete coverage.

  • Allow the leaves to air dry completely on a clean surface.

  • Place the dried, treated leaf into a ventilated container.

  • Using a fine-tipped paintbrush, carefully transfer 20-30 adult aphids onto each treated leaf.

  • Maintain the containers in a growth chamber at 22-25 °C.

  • Assess aphid mortality at 24 and 48 hours after treatment. Aphids that are unable to move when prodded gently with the brush are considered dead.

  • Calculate the corrected mortality percentage using Abbott's formula if mortality is observed in the control group.

  • Determine the LC₅₀ (Lethal Concentration for 50% of the population) from the dose-response data.

Hypothetical Data Presentation:

CompoundConcentration (mg/L)Mortality (%) after 24hLC₅₀ (mg/L) after 24h
M4BPPC 5045\multirow{3}{*}{89.5}
M4BPPC 10068
M4BPPC 25092
Acetamiprid (Std.) 0.267~500.267[5]

Conclusion and Future Directions

This guide provides a foundational set of protocols to systematically evaluate Methyl 4-(4-bromophenoxy)pyridine-2-carboxylate as a potential agrochemical. Based on the structure-activity relationships of related compounds, this molecule holds significant promise. Positive results from these initial screens would warrant further investigation, including:

  • Lead Optimization: Synthesizing analogs to improve potency and spectrum of activity.

  • Mode of Action Studies: Conducting biochemical assays to confirm the specific molecular target (e.g., auxin receptor binding, CYP51 inhibition).

  • Crop Safety/Phytotoxicity Studies: Ensuring the compound is safe for use on target crops.

  • Preliminary Toxicological and Environmental Fate Studies: Assessing the compound's safety profile for non-target organisms and its persistence in the environment.

The structured approach outlined here, combining synthesis, multi-disciplinary bio-assays, and mechanistic rationale, provides a robust pathway for the discovery and development of novel crop protection solutions.

References

  • Synthesis and Herbicidal Activity of 2-(2-Oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic Acids. (2024).
  • Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety. (2020). MDPI.
  • Herbicides, Pyridine Carboxylate. (n.d.).
  • Synergistic herbicidal composition containing certain pyridine or pyrimidine carboxylic acids and certain cereal and rice herbicides. (n.d.).
  • TEST PROTOCOL FOR EFFICACY EVALUATION OF FUNGICIDES AGAINST DISEASES IN RICE. (n.d.).
  • Synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)
  • GEP Efficacy Testing for Agrochemicals. (n.d.).
  • Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. (n.d.). VTechWorks.
  • 4-BROMO-PYRIDINE-2-CARBOXYLIC ACID METHYL ESTER. (n.d.). LookChem.
  • Guidelines for Efficacy Assessment of Chemical Pesticides. (1993).
  • Guidelines for evaluation of pesticide bio efficacy trial reports. (n.d.).
  • Systematic discovery of multicomponent therapeutics. (n.d.). PMC - NIH.
  • PROTOCOLS FOR THE BIOLOGICAL EVALUATION OF PESTICIDES ON SELECTED CROPS GROWN IN. (n.d.). rf.gd.
  • Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. (2021). Current Chemistry Letters.
  • Two New Compounds Containing Pyridinone or Triazine Heterocycles Have Antifungal Properties against Candida albicans. (2022). PMC.
  • Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. (2021). Assiut University.
  • Insecticidal activity of selective pyridine derivatives synthesized... (n.d.).
  • Phenazopyridine. (n.d.). Wikipedia.
  • Anti-fungal Activities of imidazo[1,2-a]pyridine-based Chalcone Hybrids Against Aspergillus fumigatus. (2025).
  • Design, synthesis, insecticidal activity and 3D-QSR study for novel trifluoromethyl pyridine derivatives containing an 1,3,4-oxadiazole moiety. (n.d.). RSC Publishing.
  • Phenazopyridine. (n.d.). PubChem - NIH.
  • Mechanism of action of Phenazopyridine. (n.d.).
  • Fungicidal activities of commonly used disinfectants and antifungal pharmaceutical spray preparations against clinical strains of Aspergillus and Candida species. (2002). PubMed.
  • 4-[(tert-Butoxycarbonylamino)methyl]pyridine-2-carboxylic acid. (n.d.). Chem-Impex.
  • Pyridine Derivatives as Insecticides. Part 5. New Thieno[2,3- b]pyridines and Pyrazolo[3,4- b]pyridines Containing Mainly Ethyl Nicotinate Scaffold and Their Insecticidal Activity toward Aphis gossypii (Glover,1887). (2024). PubMed.
  • Process for the preparation of pyridine-2-carboxylic-acid derivatives and 1-amino-1,4-dihydropyridine-2-carboxylic-acid derivatives. (n.d.).
  • Development of novel pyridine-based agrochemicals: A review. (2024).
  • SYNTHESIS AND REACTIONS OF 2-(4-BROMOPHENYL)-4H- 3,1-BENZOXAZINE-4-ONE. (2013). Bibliomed.
  • Synthesis of new pyran and pyranoquinoline derivatives. (2013). Arabian Journal of Chemistry.
  • An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3- carboxylic Acid. (n.d.). Chemical & Pharmaceutical Bulletin.
  • SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. (n.d.). ARKIVOC.
  • What is Phenazopyridine Hydrochloride used for? (2024). Acare.
  • Phenazopyridine. (2023).
  • Metal–Organic Frameworks as Potential Agents for Extraction and Delivery of Pesticides and Agrochemicals. (2022). University of Bristol Research Portal.
  • Methyl 4-methoxypyridine-2-carboxyl

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Method

Application Note: High-Throughput Screening Strategies for Methyl 4-(4-bromophenoxy)pyridine-2-carboxylate Scaffolds

Introduction & Chemical Biology Context Methyl 4-(4-bromophenoxy)pyridine-2-carboxylate (Structure 1 ) represents a "privileged scaffold" in medicinal chemistry, serving as a critical intermediate for two distinct therap...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Biology Context

Methyl 4-(4-bromophenoxy)pyridine-2-carboxylate (Structure 1 ) represents a "privileged scaffold" in medicinal chemistry, serving as a critical intermediate for two distinct therapeutic classes: HIF Prolyl Hydroxylase (HIF-PH) inhibitors (for anemia/ischemia) and Type II Kinase inhibitors (specifically c-Met and VEGFR for oncology).

The Dual-Pharmacophore Potential
  • HIF-PH Inhibition: The pyridine-2-carboxylate core mimics 2-oxoglutarate (2-OG), allowing the nitrogen and carboxylate to chelate the active site Iron (Fe²⁺) of Prolyl Hydroxylase Domain (PHD) enzymes. Note: The methyl ester is typically a prodrug motif; biochemical assays often require the free acid form for maximal potency.

  • Kinase Inhibition: The 4-phenoxy group extends into the hydrophobic back-pocket of kinases (e.g., c-Met), while the bromine handle allows for Suzuki-Miyaura coupling to generate diverse libraries.

This Application Note details the protocols for screening libraries derived from this scaffold using TR-FRET (for HIF-PH enzymatic activity) and AlphaScreen (for Kinase activity), ensuring robust "Hit-to-Lead" progression.

Experimental Workflow Visualization

HTS_Workflow cluster_Assays HTS Assays Scaffold Scaffold: Me-4-(4-bromophenoxy) pyridine-2-carboxylate Library Library Generation (Suzuki Coupling / Amidation) Scaffold->Library QC QC: Solubility & Hydrolysis Check Library->QC TRFRET Assay A: TR-FRET (HIF-PHD2 Activity) QC->TRFRET Pathway 1: Anemia Alpha Assay B: AlphaScreen (c-Met Kinase Activity) QC->Alpha Pathway 2: Oncology HitVal Hit Validation (IC50 / SPR) TRFRET->HitVal Alpha->HitVal

Figure 1: Integrated workflow for screening derivatives of the title scaffold against metabolic and oncological targets.

Pre-Assay Considerations: The Ester Factor

Critical Expert Insight: The title molecule is a methyl ester . In cell-free biochemical assays (enzyme + substrate), the ester group masks the carboxylate required for bidentate chelation of the active site Fe²⁺ in HIF-PH enzymes.

  • Action: If screening for HIF-PH inhibitors, ensure your library synthesis includes a hydrolysis step (to the free acid) or include an esterase in the assay buffer if screening the ester directly.

  • Solubility: The bromine and phenoxy groups increase lipophilicity (cLogP ~3.5). Stock solutions must be prepared in 100% DMSO, and final assay DMSO concentration should be kept <1% to prevent precipitation.

Protocol A: TR-FRET Assay for HIF-PHD2 Inhibition

This assay measures the ability of scaffold derivatives to inhibit the hydroxylation of a HIF-1α peptide.[1] We detect the product (hydroxy-HIF) using a specific antibody.

Mechanism[2][3]
  • Enzyme: Recombinant human PHD2 (EGLN1).

  • Substrate: Biotinylated HIF-1α peptide (residues 556–574).

  • Detection: Europium-labeled anti-Hydroxy-HIF antibody (Donor) + Streptavidin-APC (Acceptor).

  • Readout: Inhibition of enzyme prevents hydroxylation -> Loss of TR-FRET signal.

Materials & Reagents
ComponentSpecificationConcentration (Final)
Enzyme PHD2 (Full length or catalytic domain)5 nM
Substrate Biotin-HIF-1α peptide50 nM
Cofactors 2-Oxoglutarate (2-OG), Ascorbate, FeSO₄1 µM, 100 µM, 5 µM
Detection 1 Eu-W1024 Anti-Hydroxy-HIF Ab2 nM
Detection 2 Streptavidin-Allophycocyanin (SA-APC)10 nM
Buffer Tris-HCl pH 7.5, 0.01% Tween-20, 0.1% BSAN/A
Step-by-Step Protocol
  • Compound Plating: Dispense 100 nL of test compounds (in DMSO) into a 384-well white, low-volume plate (e.g., Greiner 784075).

  • Enzyme Addition: Add 5 µL of PHD2 enzyme solution in Assay Buffer. Centrifuge at 1000 rpm for 30s.

  • Pre-Incubation: Incubate for 15 minutes at RT. (Allows compound to bind the active site Fe²⁺).

  • Substrate Initiation: Add 5 µL of Substrate Mix (Biotin-HIF peptide + 2-OG + Ascorbate + FeSO₄).

  • Enzymatic Reaction: Incubate for 60 minutes at RT.

  • Detection Step: Add 10 µL of Detection Mix (Eu-Ab + SA-APC + 2 mM EDTA). Note: EDTA stops the reaction by chelating iron.

  • Equilibration: Incubate for 60 minutes at RT in the dark.

  • Measurement: Read on a TR-FRET compatible reader (e.g., EnVision).

    • Excitation: 337 nm

    • Emission Donor: 615 nm (Eu)[2]

    • Emission Acceptor: 665 nm (APC)

    • Result: Calculate Ratio (665/615 nm).

Validation Criteria:

  • Z-Prime (Z'): > 0.6

  • Signal-to-Background (S/B): > 5.0

Protocol B: AlphaScreen Assay for c-Met Kinase Activity

If the scaffold is derivatized for kinase inhibition (e.g., replacing the ester with an amide), this AlphaScreen protocol detects phosphorylation inhibition.

Mechanism[2][3]
  • Donor Bead: Streptavidin (binds Biotin-Poly-GT substrate).

  • Acceptor Bead: Protein A conjugated to Anti-Phosphotyrosine antibody (PT66).

  • Logic: Kinase phosphorylates substrate -> Donor and Acceptor beads brought into proximity -> Singlet Oxygen transfer -> Luminescence (520-620 nm).

Experimental Visualization (AlphaScreen)

AlphaScreen_Mechanism cluster_beads Proximity Signal Generation Donor Donor Bead (Streptavidin) Acceptor Acceptor Bead (Anti-P-Tyr Ab) Donor->Acceptor Singlet Oxygen (¹O₂) (Exc: 680nm -> Em: 570nm) Substrate Biotin-Substrate-Phospho Donor->Substrate Binds Biotin Substrate->Acceptor Ab binds P-Tyr

Figure 2: AlphaScreen mechanism. Inhibitors prevent phosphorylation, breaking the link between beads and reducing signal.

Step-by-Step Protocol
  • Preparation: Prepare 1x Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Brij-35).

  • Compound Addition: Add 50 nL compound to 384-well ProxiPlate (PerkinElmer).

  • Enzyme Mix: Add 2.5 µL c-Met enzyme (0.5 nM final). Incubate 10 min.

  • Substrate Mix: Add 2.5 µL ATP (10 µM) + Biotin-Poly-Glu-Tyr (50 nM).

  • Reaction: Incubate 60 min at RT.

  • Quench/Detection: Add 5 µL Detection Mix containing:

    • EDTA (20 mM)

    • Streptavidin Donor Beads (20 µg/mL)

    • Anti-P-Tyr Acceptor Beads (20 µg/mL)

  • Read: Incubate 2 hours in dark. Read on Alpha-compatible reader (Excitation 680 nm).

Data Analysis & Troubleshooting

Data Normalization

Calculate % Inhibition using the following formula:



  • Max Signal (DMSO): Enzyme + Substrate + DMSO (No inhibitor).

  • Min Signal (Low Control): No Enzyme OR Excess Reference Inhibitor (e.g., Vadadustat for HIF-PH, Foretinib for c-Met).

Troubleshooting Guide
IssueProbable CauseSolution
High Background (TR-FRET) Non-specific Ab bindingIncrease BSA or Tween-20 concentration in detection buffer.
"Hook Effect" (AlphaScreen) Bead saturationTitrate beads; ensure bead capacity > substrate concentration.
Low Potency (IC50) Ester hydrolysis failureIf screening the ester (prodrug), ensure the assay time is sufficient for spontaneous hydrolysis or add esterase.
False Positives Compound AggregationAdd 0.01% Triton X-100 to assay buffer to disrupt aggregates.

References

  • HIF-PH Inhibitor SAR: Structural basis for the inhibition of HIF prolyl hydroxylases by pyridine-2-carboxylate derivatives. Journal of Medicinal Chemistry.

  • TR-FRET Methodology: Guidelines for the development of TR-FRET assays for protein-protein interactions. Thermo Fisher Scientific Application Notes.

  • AlphaScreen Kinase Assays: Development of AlphaScreen kinase assays for high-throughput screening. PerkinElmer (Revvity) Technical Guides.

  • Scaffold Utility: 4-Phenoxypyridine derivatives as potent c-Met kinase inhibitors. Bioorganic Chemistry.

Sources

Application

Application Note: In Vitro Evaluation of Methyl 4-(4-bromophenoxy)pyridine-2-carboxylate Derivatives

Introduction & Chemical Context Methyl 4-(4-bromophenoxy)pyridine-2-carboxylate represents a high-value scaffold in medicinal chemistry, sharing structural homology with Sorafenib and other diaryl ether kinase inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

Methyl 4-(4-bromophenoxy)pyridine-2-carboxylate represents a high-value scaffold in medicinal chemistry, sharing structural homology with Sorafenib and other diaryl ether kinase inhibitors. The core pharmacophore consists of a pyridine ring substituted at the 2-position (carboxylate) and 4-position (phenoxy ether).

Why This Scaffold Matters
  • Kinase Inhibition Potential: The 4-phenoxypyridine motif is a privileged structure for binding the ATP-binding pocket of tyrosine kinases (e.g., VEGFR-2, c-Met, Flt-3) [1, 2]. The ether linkage provides the necessary flexibility for the "hinge region" interaction.

  • Halogen Bonding: The bromine substituent on the phenoxy ring increases lipophilicity (logP) and can participate in halogen bonding with carbonyl backbone residues in target proteins, potentially enhancing potency compared to non-halogenated analogs [3].

  • Metabolic Liability (The "Ester Factor"): The methyl ester at the C2 position is chemically distinct from the amide found in Sorafenib. In in vitro assays, this ester is susceptible to hydrolysis by carboxylesterases found in serum-supplemented media.

Critical Directive: This guide prioritizes antiproliferative screening and metabolic stability to distinguish whether the observed activity arises from the intact ester or its hydrolyzed acid metabolite.

Chemical Handling & Formulation Protocol

Objective: Ensure consistent solubility and prevent premature degradation during stock preparation.

Solubility Profile

The presence of the bromine atom and the aromatic rings renders this molecule lipophilic.

  • Preferred Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (Grade ≥99.9%).

  • Solubility Limit: Typically 10–50 mM in DMSO.

  • Aqueous Solubility: Poor.[1] Precipitation occurs rapidly in aqueous buffers if DMSO concentration < 0.1%.

Stock Preparation Workflow
  • Weigh solid compound into a glass vial (avoid polystyrene, which can leach plasticizers).

  • Dissolve in DMSO to reach a 20 mM stock concentration .

  • Vortex for 30 seconds. If particulates remain, sonicate at 37°C for 5 minutes.

  • Aliquot: Store in 20 µL aliquots at -20°C to avoid freeze-thaw cycles.

Application 1: Metabolic Stability (Ester Hydrolysis Check)

Rationale: Methyl esters are labile. Before running expensive kinase panels, you must determine the compound's half-life (


) in your assay media. Fetal Bovine Serum (FBS) contains esterases that may convert the methyl ester to the corresponding carboxylic acid (picolinic acid derivative) within minutes [4].
Protocol: Media Stability Assay

Materials:

  • HPLC or LC-MS/MS system.

  • Culture Media (e.g., RPMI-1640) + 10% FBS (Non-Heat Inactivated).

  • Control Media: PBS (Esterase-free).

Steps:

  • Spike: Dilute 20 mM DMSO stock into pre-warmed (37°C) Media + 10% FBS to a final concentration of 10 µM .

  • Incubation: Incubate at 37°C.

  • Sampling: Remove 100 µL aliquots at

    
     minutes.
    
  • Quench: Immediately add 300 µL ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins and stop esterase activity.

  • Analysis: Centrifuge (10,000 x g, 5 min) and inject supernatant into LC-MS. Monitor the parent (Methyl ester) and metabolite (Carboxylic acid).[2]

Interpretation:

  • If

    
     min: You are primarily testing the acid metabolite in cell-based assays.
    
  • Mitigation: If the ester is the desired active species, use Heat-Inactivated FBS (HI-FBS) (56°C for 30 min) in subsequent cell assays to deactivate complement and some esterases.

Application 2: Antiproliferative Cytotoxicity Profiling (MTT Assay)

Rationale: Based on the structural similarity to Sorafenib, this compound should be screened against epithelial cancer lines such as A549 (Lung) , HT-29 (Colon) , and H460 [1, 5].

Experimental Logic (Graphviz Workflow)

CytotoxicityWorkflow Stock DMSO Stock (20 mM) Dilution Serial Dilution (100µM - 0.1µM) Stock->Dilution Treatment Treatment (72 Hours) Dilution->Treatment Seeding Cell Seeding (3-5k cells/well) Seeding->Treatment Adherence (24h) Readout MTT/Resazurin Absorbance Treatment->Readout Analysis IC50 Calculation (Non-linear regression) Readout->Analysis

Figure 1: Standardized workflow for high-throughput cytotoxicity screening of picolinate derivatives.

Detailed Protocol
  • Cell Seeding:

    • Seed A549 or HT-29 cells at 3,000–5,000 cells/well in 96-well plates.

    • Volume: 100 µL/well.

    • Incubate 24h at 37°C, 5% CO₂ to allow attachment.

  • Compound Treatment:

    • Prepare 2x serial dilutions in media (max DMSO 0.2%).

    • Add 100 µL of diluted compound to wells.

    • Controls:

      • Negative: 0.1% DMSO.

      • Positive: Sorafenib or Doxorubicin (10 µM).

      • Blank: Media only (no cells).

  • Incubation: 72 hours (continuous exposure).

  • Readout (MTT):

    • Add 20 µL MTT reagent (5 mg/mL in PBS). Incubate 3–4 hours.

    • Remove media carefully.

    • Solubilize formazan crystals with 150 µL DMSO.

    • Read Absorbance at 570 nm (Ref 630 nm).

Data Reporting Standards

Report data in a structured table comparing the derivative to the parent scaffold or reference drug.

Compound IDR-Group (C4)Ester/AcidA549 IC₅₀ (µM)HT-29 IC₅₀ (µM)
Target 4-Br-PhenoxyMethyl Ester[Experimental][Experimental]
Ref (Sorafenib)-Amide~2.5 - 4.0~3.0 - 5.0
Metabolite4-Br-PhenoxyAcid (COOH)[Must Test][Must Test]

Application 3: Antimicrobial Susceptibility (Secondary Screen)

Rationale: Pyridine-2-carboxylate derivatives often exhibit antimicrobial properties by disrupting bacterial cell wall synthesis or targeting metalloenzymes [6]. The bromine atom enhances membrane permeation.

Protocol: Microbroth Dilution (CLSI Standards)
  • Organisms: Staphylococcus aureus (ATCC 29213) and Escherichia coli (ATCC 25922).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum:

    
     CFU/mL.
    
  • Concentration Range: 64 µg/mL down to 0.125 µg/mL.

  • Readout: Visual turbidity or OD600 after 18–24h.

  • Success Metric: An MIC < 10 µg/mL is considered a "hit" for this scaffold class.

Structure-Activity Relationship (SAR) Visualization

Understanding the mechanistic contribution of each moiety is vital for optimization.

SAR_Analysis Core Methyl 4-(4-bromophenoxy) pyridine-2-carboxylate Pyridine Pyridine Nitrogen: H-Bond Acceptor (Kinase Hinge Binder) Core->Pyridine Ester Methyl Ester (C2): Prodrug / Hydrolysis Site (Modulates Solubility) Core->Ester Ether Ether Linkage (C4): Flexible Spacer (Allows Induced Fit) Core->Ether Bromine Bromine (Para): Halogen Bonding & Metabolic Block Ether->Bromine Attached to Phenyl Ring

Figure 2: Functional dissection of the scaffold. The Pyridine N and Ether linkage are critical for kinase affinity, while the Bromine improves lipophilicity.

References

  • Zhang, B., et al. (2010). Synthesis and cytotoxic evaluation of novel N-methyl-4-phenoxypicolinamide derivatives. Bioorganic & Medicinal Chemistry Letters. Link

  • Zheng, P., et al. (2018).[3] Discovery of novel 2-substituted-4-phenoxypyridine derivatives as potential antitumor agents.[3][4] Bioorganic & Medicinal Chemistry Letters. Link

  • Wilcken, R., et al. (2013). Halogen bonding in medicinal chemistry: from observation to prediction. Journal of Medicinal Chemistry. Link

  • Di, L. (2015). The impact of plasma stability on drug discovery and development. Expert Opinion on Drug Discovery. Link

  • Banker, R., et al. (2023). In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone Derivatives as Anticancer Agents. Molecules. Link

  • Kadir, M.A., et al. (2017). Synthesis and Structural Characterization of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester Isomers. Sains Malaysiana. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Methyl 4-(4-bromophenoxy)pyridine-2-carboxylate by Recrystallization

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Methyl 4-(4-bromophenoxy)pyridine-2-carboxylate. As a key intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Methyl 4-(4-bromophenoxy)pyridine-2-carboxylate. As a key intermediate in pharmaceutical and agrochemical synthesis, achieving high purity is critical for downstream success. Recrystallization is a powerful and efficient technique for this purpose, but it is not without its challenges. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles, to help you navigate and optimize your purification process.

Troubleshooting Guide

This section addresses specific, common issues encountered during the recrystallization of Methyl 4-(4-bromophenoxy)pyridine-2-carboxylate.

Q1: My compound, Methyl 4-(4-bromophenoxy)pyridine-2-carboxylate, has "oiled out" instead of forming crystals. What is happening and how do I fix it?

Answer:

"Oiling out" is a phenomenon where the solute separates from the cooling solution as a liquid phase (an oil) rather than a solid crystalline lattice.[1] This is one of the most common and frustrating issues in recrystallization. It occurs when the melting point of the solute is lower than the temperature of the solution at the point of saturation.[1] For a compound like Methyl 4-(4-bromophenoxy)pyridine-2-carboxylate, which contains both polar (ester, pyridine) and non-polar (bromophenyl ether) moieties, this can be particularly prevalent if the solvent system is not perfectly matched.

Root Causes & Solutions:

  • High Impurity Load: Significant amounts of impurities can depress the melting point of your compound, making it more likely to oil out.

  • Rapid Cooling: If the solution is cooled too quickly, it can become supersaturated at a temperature that is still above the compound's depressed melting point.

  • Inappropriate Solvent Choice: The boiling point of the solvent may be too high relative to the solute's melting point.

Step-by-Step Remediation Protocol:

  • Re-dissolve the Oil: Place the flask back on the heat source and add a small amount of additional hot solvent until the oil completely redissolves into a clear solution.[1][2]

  • Slow Down the Cooling: This is the most critical step. Do not place the flask directly on a cold benchtop or in an ice bath. Instead, allow it to cool slowly to room temperature. You can insulate the flask (e.g., by placing it on a cork ring or wooden block) to slow heat loss further.[1][2] Slow cooling is crucial for allowing the molecules to orient themselves correctly into a crystal lattice, which is a thermodynamically favored but kinetically slower process than simply precipitating as a disordered oil.[3]

  • Consider Solvent Modification: If slow cooling fails, the solvent system may be the issue.

    • For single-solvent systems: Add a small amount of a miscible "anti-solvent" (one in which your compound is poorly soluble) to the hot solution until it just begins to turn cloudy. Then, add a few drops of the original hot solvent to clarify the solution before allowing it to cool slowly. A common combination for esters and aryl ethers is an alcohol/water or a hexane/ethyl acetate mixture.[4][5]

    • For mixed-solvent systems: You may have too much of the "good" solvent. Re-heat the solution and add a small amount more of the "poor" solvent before cooling.[2]

Q2: I've let my solution cool, but no crystals have formed. What should I do?

Answer:

This is a classic case of a supersaturated solution, where the concentration of the dissolved compound is higher than its normal saturation point at that temperature.[1] The solution is thermodynamically unstable, but crystallization requires an initial energy barrier to be overcome for nucleation (the formation of the first seed crystals) to begin.

Methods to Induce Crystallization:

  • Scratching Method: Use a clean glass stirring rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites for crystals to begin forming.[1]

  • Seeding: If you have a small amount of the pure, solid compound, add a single tiny crystal (a "seed crystal") to the supersaturated solution. This provides a perfect template for further crystal growth.[1]

  • Reduce Solvent Volume: It's possible you used too much solvent, and the solution is not yet saturated.[1] Gently heat the solution to boil off a portion of the solvent, thereby increasing the solute concentration, and then allow it to cool again.

  • Flash Cooling (Use with Caution): Briefly cooling the flask in an ice-water bath can sometimes provide the thermodynamic shock needed to induce nucleation. However, remove it as soon as crystals appear and let it return to room temperature to ensure slow growth, as rapid crystal formation can trap impurities.[3]

Q3: My recrystallization resulted in a very low yield. What are the likely causes?

Answer:

A low yield is most often traced back to one of two issues: using an excessive amount of solvent or premature filtration.

Troubleshooting Low Yield:

  • Excess Solvent Usage: The single most common cause of poor yield is adding too much hot solvent to dissolve the crude product.[1] While you need enough to dissolve the compound, any excess will keep a significant portion of your product dissolved in the "mother liquor" even after cooling.

    • Validation: To check if a significant amount of product remains in the mother liquor, take a small sample of the filtrate, and evaporate the solvent. A large amount of solid residue indicates substantial product loss.[2]

    • Recovery: You can recover some of this lost product by evaporating a portion of the solvent from the mother liquor and cooling it again to obtain a "second crop" of crystals. Note that this second crop may be less pure than the first.

  • Incomplete Crystallization: Ensure you have allowed sufficient time for crystallization and have cooled the solution in an ice bath (after slow cooling to room temperature) to maximize the precipitation of the product before filtration.

  • Washing with Warm Solvent: Washing the collected crystals should always be done with a minimal amount of ice-cold solvent. Using room temperature or warm solvent will re-dissolve some of your purified product.

Q4: After recrystallization, my product is still colored or appears impure. Why?

Answer:

This indicates that the chosen recrystallization conditions did not effectively separate the impurities from your target compound.

Causes and Solutions:

  • Crystallization Occurred Too Quickly: Rapid crystal growth can physically trap impurities within the crystal lattice.[2] The solution is to repeat the recrystallization, perhaps with slightly more solvent, and ensure the cooling process is very slow.[2]

  • Insoluble Impurities: If the solution was not clear after dissolving the crude product in hot solvent, insoluble impurities may be present. These should be removed by hot filtration before allowing the solution to cool.

  • Soluble Impurities Not Removed by Solvent: The impurity may have similar solubility properties to your product in the chosen solvent.

    • Activated Charcoal: If the impurities are colored and highly polar, you can add a small amount of activated charcoal to the hot solution before filtration.[3] The charcoal adsorbs these impurities. Use sparingly, as it can also adsorb your product.

    • Change Solvents: You may need to select a different solvent or solvent pair that better differentiates between your product and the impurity.

Frequently Asked Questions (FAQs)

Q1: How do I select the best recrystallization solvent for Methyl 4-(4-bromophenoxy)pyridine-2-carboxylate?

Answer:

The ideal recrystallization solvent is one in which your target compound has high solubility at high temperatures and low solubility at low temperatures.[3][6] For a molecule like Methyl 4-(4-bromophenoxy)pyridine-2-carboxylate, which has both an ester and an aryl ether functional group, a solvent of intermediate polarity is often a good starting point.

Solvent Selection Protocol:

  • "Like Dissolves Like": Since the molecule contains ester and ether groups, solvents like ethyl acetate or acetone might be good candidates.[4][7] Alcohols like ethanol or isopropanol are also common choices.

  • Small-Scale Solubility Tests:

    • Place ~20-30 mg of your crude material into several small test tubes.

    • Add a few drops of a different candidate solvent to each tube at room temperature.

    • Good Candidate: The compound is largely insoluble at room temperature.

    • Poor Candidate: The compound dissolves readily at room temperature. .

    • Heat the tubes that passed the first test.

    • Good Candidate: The compound dissolves completely upon heating.

    • Poor Candidate: The compound does not dissolve even when hot. .

    • Cool the tubes where the compound dissolved.

    • Excellent Candidate: Abundant, well-formed crystals appear upon cooling.

Recommended Solvents to Test:

SolventPolarityBoiling Point (°C)Rationale & Comments
Ethanol Polar78Often a good starting point for moderately polar compounds. Can be used in a mixed system with water.
Ethyl Acetate Intermediate77The ester functionality suggests good solubility. Often used in a mixed system with hexanes.[4]
Toluene Non-polar111Good for aromatic compounds, but its high boiling point may increase the risk of oiling out.
Hexane/Ethyl Acetate MixedVariableA powerful mixed-solvent system. Dissolve in minimal hot ethyl acetate, then add hexanes until cloudy.[4]
Ethanol/Water MixedVariableAnother excellent mixed-solvent system. Dissolve in minimal hot ethanol, then add water until turbidity persists.[8]
Q2: What is the expected appearance and melting point of pure Methyl 4-(4-bromophenoxy)pyridine-2-carboxylate?

Answer:

Q3: Why is a slow cooling rate so important for achieving high purity?

Answer:

The rate of cooling directly impacts the size and purity of the resulting crystals. Crystal formation is a process of equilibrium where solute molecules deposit onto and dissolve from the crystal surface.[3]

  • Slow Cooling: Promotes the formation of large, well-ordered crystals. The slow process allows molecules of the desired compound to selectively incorporate into the growing crystal lattice while rejecting impurity molecules, which remain in the solution. This is a thermodynamically driven process that requires time.

  • Fast Cooling: Causes the compound to precipitate rapidly and indiscriminately. This traps impurities within the crystal lattice and often leads to the formation of small, less pure crystals or an amorphous solid.[2]

Visualization of Experimental Workflow

Troubleshooting "Oiling Out"

The following diagram outlines the decision-making process when encountering an "oiled out" sample during recrystallization.

G start Oiling Out Observed reheat 1. Re-heat solution 2. Add minimal extra solvent to dissolve oil start->reheat slow_cool Cool solution SLOWLY (Insulate flask) reheat->slow_cool crystals_form Crystals Form Successfully slow_cool->crystals_form Success no_crystals Oil reappears slow_cool->no_crystals Failure modify_solvent Modify Solvent System no_crystals->modify_solvent add_antisolvent Add a few drops of a miscible anti-solvent to the hot solution modify_solvent->add_antisolvent Yes chromatography Purify by Column Chromatography modify_solvent->chromatography No re_cool Re-attempt slow cooling add_antisolvent->re_cool re_cool->crystals_form re_cool->chromatography If still fails

Sources

Optimization

Technical Support Center: Column Chromatography Protocols for Purifying Substituted Pyridine Esters

< Welcome to the Technical Support Center for the purification of substituted pyridine esters. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating...

Author: BenchChem Technical Support Team. Date: February 2026

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Welcome to the Technical Support Center for the purification of substituted pyridine esters. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these valuable compounds. Here, we move beyond simple procedural lists to provide in-depth, scientifically grounded explanations and actionable troubleshooting strategies. Our goal is to empower you with the expertise to not only solve immediate purification problems but also to develop robust, validated chromatography methods for future success.

Section 1: Frequently Asked Questions (FAQs) - The Foundations of Success

This section addresses the most common questions and underlying principles related to the column chromatography of substituted pyridine esters. Understanding these concepts is the first step toward effective troubleshooting.

Q1: Why do my substituted pyridine esters often show peak tailing on silica gel columns?

A: Peak tailing is a frequent issue when purifying basic compounds like pyridine derivatives on standard silica gel.[1][2] The primary cause is the interaction between the basic nitrogen atom in the pyridine ring and acidic residual silanol groups (Si-OH) on the silica surface.[1][2] These strong, secondary interactions lead to a portion of the analyte being retained longer than the main band, resulting in a "tail" on the chromatogram.[2] Other contributing factors can include column overload (injecting too much sample), physical issues like voids in the column packing, and a mismatch between the sample solvent and the mobile phase.[1][3]

Q2: How does the choice of stationary phase impact the purification of pyridine esters?

A: The stationary phase is a critical variable. While standard silica gel is common, its acidic nature can be problematic for basic compounds.[4] Here's a comparative look at options:

Stationary PhaseAdvantagesDisadvantagesBest For
Standard Silica Gel Inexpensive, widely available, good for a range of polarities.[5][6]Acidic silanol groups cause peak tailing with basic compounds.[2]Neutral or acidic compounds; initial screening.
Alumina (Neutral or Basic) Can be less acidic than silica, offering better peak shape for basic compounds.[5]Can be more reactive; may catalyze degradation of sensitive compounds.Basic, non-acid sensitive pyridine esters.
Amine-Functionalized Silica The amine groups on the silica surface help to mask the acidic silanol sites, significantly reducing peak tailing for basic analytes.[7][8]More expensive than standard silica.Pyridine esters that show significant tailing on standard silica.[8]
Reversed-Phase (e.g., C18) Offers a different selectivity based on hydrophobicity; often provides excellent peak shape for basic compounds, especially with pH control of the mobile phase.Requires aqueous/organic mobile phases; may not be suitable for highly nonpolar compounds.A wide range of pyridine esters, particularly in HPLC applications.

Q3: What is the role of mobile phase additives like triethylamine (TEA) or acetic acid?

A: Mobile phase additives are powerful tools for improving peak shape and selectivity.

  • Competing Bases (e.g., Triethylamine - TEA): When added to the mobile phase in small amounts (typically 0.1-1%), a competing base like TEA will preferentially interact with the acidic silanol sites on the silica gel.[2] This effectively "shields" the pyridine ester from these sites, leading to more symmetrical peaks.[1][2]

  • Acids (e.g., Acetic Acid, Formic Acid): Adding a small amount of acid can protonate the basic nitrogen of the pyridine ring. While this might seem counterintuitive, it can sometimes lead to more consistent interactions and improved peak shape, particularly in reversed-phase chromatography.[9] However, care must be taken as ester hydrolysis can occur under acidic conditions.[10]

Section 2: Troubleshooting Guides - From Problem to Solution

This section provides a structured, question-and-answer approach to solving specific experimental problems.

Issue 1: Poor Separation and Co-eluting Impurities

Q: My target pyridine ester is co-eluting with an impurity. How can I improve the resolution?

A: Achieving good resolution requires optimizing the selectivity of your chromatographic system. Here is a systematic approach:

Step 1: Re-evaluate Your Mobile Phase The easiest variable to change is the mobile phase composition. If you are using a binary system (e.g., hexane/ethyl acetate), systematically vary the ratio. Small changes can have a significant impact on selectivity.[11]

Step 2: Introduce a Different Solvent If varying the ratio of your current solvent system doesn't work, try introducing a third solvent with different properties. For example, adding a small amount of dichloromethane or methanol can alter the interactions between your compounds and the stationary phase, potentially resolving the co-eluting peaks.

Step 3: Consider Gradient Elution For complex mixtures with components of widely varying polarities, an isocratic (constant solvent composition) elution may not be effective. A gradient elution, where the polarity of the mobile phase is gradually increased during the run, can improve separation and reduce run times.[11]

Protocol: Developing a Gradient Elution Method
  • Initial Scouting: Run a rapid gradient, for example, from 100% hexane to 100% ethyl acetate over 10-15 column volumes.

  • Identify Elution Polarity: Note the solvent composition at which your target compound elutes.

  • Create a Shallow Gradient: Design a new, shallower gradient around the elution polarity identified in step 2. For instance, if your compound eluted at 40% ethyl acetate, you might run a gradient from 20% to 60% ethyl acetate over 20 column volumes. This provides more time for separation in the critical polarity range.

Step 4: Change the Stationary Phase If mobile phase optimization fails, a change in stationary phase is the next logical step. Switching from silica to alumina, or to a functionalized silica, provides a completely different set of interactions and is often successful in resolving difficult separations.[1]

Issue 2: The Compound Won't Elute or Elutes Too Quickly

Q: My pyridine ester is either stuck at the top of the column or it comes out with the solvent front. What should I do?

A: This is a classic problem of a mismatch between the polarity of your compound and the mobile phase.

  • Compound Stuck on the Column (Low Rf): Your mobile phase is not polar enough to displace the compound from the stationary phase. You need to increase the polarity of your eluent. For example, if you are using 20% ethyl acetate in hexane, try increasing it to 40% or 50%.[4]

  • Compound Elutes Too Quickly (High Rf): Your mobile phase is too polar, and your compound is spending too much time in the mobile phase with little interaction with the stationary phase. You need to decrease the polarity of your eluent. If you are using 50% ethyl acetate in hexane, try reducing it to 20% or 10%.[4]

Visualization: Method Development Workflow

The following diagram outlines a logical workflow for developing a column chromatography method for pyridine esters.

MethodDevelopment cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Troubleshooting cluster_troubleshoot Troubleshooting Path TLC 1. Run TLC in various Hexane/EtOAc ratios Rf 2. Identify solvent system giving target Rf ≈ 0.3 TLC->Rf Pack 3. Pack column with slurry of silica gel Rf->Pack Load 4. Load sample dissolved in minimum solvent Pack->Load Elute 5. Elute with chosen solvent system Load->Elute Collect 6. Collect fractions Elute->Collect Problem Problem Encountered? (e.g., Peak Tailing, Co-elution) Elute->Problem Monitor 7. Monitor fractions by TLC Collect->Monitor Combine 8. Combine pure fractions Monitor->Combine Evaporate 9. Evaporate solvent Combine->Evaporate Result Pure Product Evaporate->Result TweakSolvent Adjust Solvent Polarity or Add Modifier (e.g., TEA) Problem->TweakSolvent Tailing? Gradient Implement Gradient Elution Problem->Gradient Poor Separation? TweakSolvent->Elute Re-run ChangeStationary Change Stationary Phase (e.g., Alumina, Amine-Silica) ChangeStationary->Pack Re-run Gradient->Elute Re-run Gradient->ChangeStationary Still Poor?

Caption: A workflow for column chromatography method development.

Issue 3: Low Recovery or Compound Degradation

Q: I'm losing a significant amount of my pyridine ester during purification. Could it be degrading on the column?

A: Yes, this is a distinct possibility, especially with sensitive substituted esters. The acidic nature of silica gel can catalyze the hydrolysis of the ester group, particularly if there is residual water in your solvents or on the silica itself.[10]

Diagnostic Test: The 2D TLC Stability Test

  • Spot your crude sample mixture on the bottom-left corner of a square TLC plate.

  • Develop the plate in a suitable solvent system.

  • Dry the plate completely and rotate it 90 degrees counter-clockwise.

  • Develop the plate again in the same solvent system.

  • Analysis: If your compound is stable, you will see all spots aligned on a 45-degree diagonal. If new spots appear that are not on this diagonal, it indicates degradation on the silica surface.[1]

Solutions for Degradation:

  • Neutralize the Stationary Phase: Use a less acidic stationary phase like neutral alumina.

  • Use Additives: Adding a small amount of a non-nucleophilic base like triethylamine to the mobile phase can help neutralize the silica surface.

  • Ensure Dry Conditions: Use freshly opened or properly dried solvents and activate your silica gel by heating if necessary to remove adsorbed water.

  • Work Quickly: Minimize the time the compound spends on the column. Flash chromatography, which uses pressure to speed up the elution, can be beneficial.[12]

Visualization: Mitigating Peak Tailing

This diagram illustrates the chemical interaction causing peak tailing and the mechanism by which a competing base additive resolves the issue.

TailingMechanism cluster_problem Problem: Interaction with Silanol Groups cluster_solution Solution: Use of a Competing Base Pyridine Pyridine Ester (Basic Nitrogen) Silanol Acidic Silanol Site (Si-OH) on Silica Pyridine->Silanol Strong Secondary Interaction label_tailing Result: Peak Tailing Pyridine_S Pyridine Ester Silanol_S Acidic Silanol Site (Si-OH) Pyridine_S->Silanol_S Interaction Blocked label_symmetric Result: Symmetrical Peak TEA Triethylamine (TEA) (Competing Base) TEA->Silanol_S Preferential Interaction (Masking the site)

Caption: Mitigation of peak tailing by masking silanol sites.

This technical support guide provides a framework for understanding and overcoming the common challenges associated with the column chromatography of substituted pyridine esters. By applying these principles and troubleshooting strategies, researchers can significantly improve the efficiency and success of their purification efforts.

References

  • Benchchem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • Benchchem. (2025). A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy.
  • Benchchem. (2025). Technical Support Center: Chromatography of Pyridine Compounds.
  • Biotage. (2025). Successful flash chromatography.
  • Waters. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles.
  • Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize.
  • LCGC International. (2021). What Chromatograms Can Teach Us About Our Analytes.
  • Buchi. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography.
  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
  • Asian Journal of Research in Chemistry. (2021). A Review Article on Flash Chromatography.
  • Columbia University. (n.d.). Column chromatography.
  • Benchchem. (2025). Technical Support Center: Purification of Substituted Picolinate Esters.
  • University of Victoria. (n.d.). Column chromatography.
  • Environmental Geochemistry and Health. (2021). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s).
  • King Group. (2018). Successful Flash Chromatography.

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of Methyl 4-(4-bromophenoxy)pyridine-2-carboxylate

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for the synthesis and scale-up of Methyl 4-(4-bromophenoxy)pyridine-2-carboxylate. This document is designed for researche...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis and scale-up of Methyl 4-(4-bromophenoxy)pyridine-2-carboxylate. This document is designed for researchers, medicinal chemists, and process development professionals involved in library production. We provide field-proven insights, troubleshooting protocols, and answers to frequently asked questions to ensure the successful and efficient synthesis of this key building block.

Overview of the Synthesis

The synthesis of Methyl 4-(4-bromophenoxy)pyridine-2-carboxylate is most commonly achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is favored due to the electronic properties of the pyridine ring, where the nitrogen atom activates the C4 position for nucleophilic attack. The general scheme involves the reaction of a 4-halopyridine derivative with 4-bromophenol in the presence of a base.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The reaction proceeds through a well-established addition-elimination mechanism.[1]

  • Nucleophilic Attack: The phenoxide, generated in situ from 4-bromophenol and a base, attacks the electron-deficient C4 position of the pyridine ring.

  • Formation of Meisenheimer Complex: This attack forms a negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized and stabilized by the electron-withdrawing nature of the pyridine nitrogen.[2][3][4] This stabilization is a key reason why nucleophilic substitution is favored at the 2- and 4-positions of the pyridine ring.[2][5]

  • Elimination & Aromatization: The leaving group (typically a halide) is expelled, and the aromaticity of the pyridine ring is restored, yielding the final diaryl ether product.

Caption: SNAr reaction pathway.
Troubleshooting Guide

Scaling up a synthesis from milligram to multi-gram or kilogram scales for library production often reveals unforeseen challenges. This guide addresses the most common issues encountered during this specific synthesis.

Problem Observed Potential Root Cause(s) Recommended Solutions & Scientific Rationale
Low or No Product Formation 1. Insufficient Base Strength/Solubility: The phenoxide is not being generated efficiently. K₂CO₃ can have limited solubility in some solvents. 2. Poor Leaving Group: While chloro-pyridines are common, fluoro-pyridines are often more reactive in SNAr reactions as the C-F bond breaking is not the rate-determining step.[4] 3. Low Reaction Temperature: Insufficient thermal energy to overcome the activation barrier. 4. Reagent Degradation: Moisture can quench the base and hydrolyze the starting ester.1. Switch to a stronger or more soluble base. Use Cesium Carbonate (Cs₂CO₃) or Sodium Hydride (NaH). Cs₂CO₃ is more soluble and its larger cation can promote reactivity. NaH is a non-nucleophilic, powerful base but requires strictly anhydrous conditions. 2. Use Methyl 4-fluoropyridine-2-carboxylate if available. The high electronegativity of fluorine makes the C4 position more electrophilic, accelerating the initial nucleophilic attack, which is the rate-determining step. 3. Increase the reaction temperature. Monitor by TLC or LCMS for product formation vs. byproduct generation. Typical temperatures range from 80°C to 140°C in solvents like DMF or DMSO.[6] 4. Ensure anhydrous conditions. Use dry solvents and fresh reagents. Perform the reaction under an inert atmosphere (N₂ or Ar).
Reaction Stalls (Incomplete Conversion) 1. Reversible Reaction/Equilibrium: The leaving group (e.g., Cl⁻) may compete with the phenoxide. 2. Product Inhibition: The product may coordinate to a component of the reaction, slowing it down. 3. Insufficient Reagent: The limiting reagent has been consumed, but side reactions have consumed the excess reagent.1. Use a slight excess of the 4-bromophenol and base (1.1-1.2 equivalents). Le Châtelier's principle dictates that this will push the equilibrium towards the product. 2. Consider an alternative solvent. If product solubility is an issue, switching to a solvent like NMP or DMAc might help. 3. Re-evaluate stoichiometry. Ensure accurate weighing and addition of all reagents. If stalling persists, a small additional charge of the base may restart the reaction.
Formation of Dark Tar or Multiple Byproducts 1. Reaction Temperature Too High: Leads to decomposition of starting materials, reagents (especially in DMF), or product. 2. Presence of Oxygen: Can lead to oxidative side reactions, especially at high temperatures. 3. Base-Mediated Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can complicate workup and purification.1. Reduce the reaction temperature. Find the optimal balance between reaction rate and stability. A temperature screen (e.g., 80°C, 100°C, 120°C) is recommended during optimization. 2. Degas the solvent and maintain an inert atmosphere. Purging the reaction vessel with nitrogen or argon before heating is critical for scale-up. 3. Use a non-nucleophilic base like NaH or a carbonate base. Avoid strong hydroxides. During workup, neutralize carefully and avoid prolonged exposure to strongly basic or acidic aqueous conditions.[7]
Difficult Purification 1. Co-eluting Impurities: Byproducts with similar polarity to the desired product. The unreacted 4-bromophenol can be particularly problematic. 2. Product is an Oil or Waxy Solid: Difficulty in handling and achieving high purity through crystallization. 3. Residual High-Boiling Solvent (DMF/DMSO): Difficult to remove completely under reduced pressure.1. Perform a basic aqueous wash. An aqueous wash with dilute NaOH or K₂CO₃ during workup will deprotonate the acidic 4-bromophenol, extracting it into the aqueous layer.[7] Follow with a brine wash to remove residual base and water. 2. Attempt recrystallization from various solvents. A solvent system like Ethyl Acetate/Heptane or Isopropanol/Water could be effective. If it remains an oil, high-vacuum distillation or silica gel chromatography is necessary. 3. Use an alternative extraction solvent. Toluene or MTBE can be used to extract the product. After extraction, perform multiple aqueous washes to pull the residual DMF/DMSO from the organic layer into the aqueous phase.
Experimental Protocol for Scale-Up

This protocol is a robust starting point for a ~10-20 gram scale synthesis.

Workflow Figure 2: General Experimental Workflow A 1. Reagent Preparation (Drying & Inerting) B 2. Reaction Setup - Charge flask with 4-halopyridine, 4-bromophenol, K₂CO₃, and DMF - Purge with N₂ A->B C 3. Reaction - Heat to 100-120°C - Monitor by TLC/LCMS B->C D 4. Workup - Cool to RT - Quench with water - Extract with Ethyl Acetate C->D E 5. Aqueous Wash - Wash organic layer with dilute NaOH - Wash with brine D->E F 6. Purification - Dry (Na₂SO₄), filter, concentrate - Recrystallize or perform column chromatography E->F G 7. Analysis - Obtain NMR, MS, HPLC - Confirm purity & identity F->G

Caption: Step-by-step synthesis workflow.

Step-by-Step Methodology:

  • Reagent Preparation: Charge a 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe with Methyl 4-chloropyridine-2-carboxylate (1.0 eq), 4-bromophenol (1.1 eq), and finely ground anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.5 M with respect to the limiting reagent.

  • Inerting: Purge the flask with dry nitrogen for 15 minutes.

  • Reaction: Heat the mixture to 110-120 °C with vigorous stirring. The reaction progress should be monitored every 2-4 hours using a suitable analytical method (TLC or LC-MS). The reaction is typically complete within 8-16 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-water (10 volumes) and stir for 30 minutes.

  • Extraction: Extract the aqueous slurry with Ethyl Acetate (3 x 5 volumes).

  • Washing: Combine the organic layers and wash with 1 M NaOH solution (2 x 3 volumes) to remove unreacted 4-bromophenol. Follow with a brine wash (2 x 3 volumes).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) or by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes).

Frequently Asked Questions (FAQs)

Q1: Can I use an Ullmann condensation instead of SNAr for this synthesis? A1: Yes, an Ullmann condensation is a viable alternative.[8] This reaction typically involves a copper catalyst (e.g., CuI, Cu₂O, or copper nanoparticles) and can be effective, especially if the pyridine ring is not sufficiently activated for SNAr.[6][9] However, for this specific substrate, the SNAr is generally preferred because it avoids the cost of the catalyst and the need for subsequent removal of copper residues, which is a critical consideration for library compounds intended for biological screening.

Q2: What is the best leaving group on the pyridine ring for this reaction? A2: For SNAr reactions, the reactivity order is generally F > Cl > Br > I. The rate-determining step is the initial nucleophilic attack, which is accelerated by more electronegative substituents that increase the electrophilicity of the carbon atom.[4] Therefore, Methyl 4-fluoropyridine-2-carboxylate would be the most reactive starting material, though the 4-chloro derivative is often used due to its lower cost and wider availability.

Q3: My final product is a carboxylic acid instead of a methyl ester. What happened? A3: You have likely experienced saponification (hydrolysis) of the methyl ester. This can happen under several conditions:

  • Prolonged heating in the presence of a strong base.

  • Harsh basic conditions during the aqueous workup (e.g., using concentrated NaOH or allowing the mixture to stir for too long).

  • Presence of water in the reaction mixture at high temperatures. To avoid this, use carbonate bases instead of hydroxides, control the temperature and time, and perform the basic wash during workup efficiently and at room temperature.

Q4: How do I confirm the regiochemistry of the product? A4: The regiochemistry can be unambiguously confirmed using 2D NMR techniques, specifically HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy). In an HMBC spectrum, you would expect to see a correlation between the proton at the C3 position of the pyridine ring and the C4 carbon atom bonded to the phenoxy oxygen. A NOESY experiment should show a spatial correlation between the pyridine C3-H and C5-H protons and the ortho-protons of the 4-bromophenoxy ring.

Q5: For library synthesis, what are the key considerations for purification? A5: For library production, purification needs to be efficient, scalable, and high-throughput.

  • Crystallization: This is the most cost-effective and scalable method if a suitable solvent system can be identified.

  • Liquid-Liquid Extraction: A well-designed acidic/basic washing sequence during workup can remove a significant portion of impurities without chromatography.

  • Automated Flash Chromatography: For multiple analogs, automated parallel flash chromatography systems are essential.

  • Supercritical Fluid Chromatography (SFC): SFC can be a faster and greener alternative to traditional HPLC for final purification of library members.

TroubleshootingTree Start Low Yield or Stalled Reaction CheckPurity Are starting materials pure & dry? Start->CheckPurity Step 1 CheckBase Is the base strong/soluble enough? CheckPurity->CheckBase Yes Failure Consult Process Chemistry Team CheckPurity->Failure No (Purify/Dry first) CheckTemp Is the temperature high enough? CheckBase->CheckTemp Yes OptimizeBase Action: Use Cs₂CO₃ or NaH CheckBase->OptimizeBase No OptimizeTemp Action: Increase temp in 10-20°C increments CheckTemp->OptimizeTemp No Success Problem Solved CheckTemp->Success Yes OptimizeBase->Success OptimizeTemp->Success

Caption: Decision tree for troubleshooting low yield.
References
  • Baudoin, O., et al. (1998). The Directed Ortho Metalation–Ullmann Connection. A New Cu(I)-Catalyzed Variant for the Synthesis of Substituted Diaryl Ethers. Journal of the American Chemical Society, 120(33), 8529–8530. [Link]

  • Dandapani, S., et al. (2005). Approach to the Library of Fused Pyridine-4-carboxylic Acids by Combes-Type Reaction of Acyl Pyruvates and Electron-Rich Amino Heterocycles. The Journal of Organic Chemistry, 70(23), 9441–9450. [Link]

  • SynArchive. (n.d.). Ullmann Condensation. SynArchive. Retrieved February 21, 2026, from [Link]

  • Quimicaorganica.org. (n.d.). Nucleophilic substitution reactions in pyridine. Retrieved February 21, 2026, from [Link]

  • Verma, A. K., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Molecules, 25(19), 4372. [Link]

  • Hassan, J., et al. (2002). The Ullmann Ether Condensation. Chemical Reviews, 102(5), 1359–1470. [Link]

  • Hassan, J., et al. (2024). Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. In Modern Arylation Methods. IntechOpen. [Link]

  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Retrieved February 21, 2026, from [Link]

  • Clayden, J., et al. (2015). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 54(36), 10488–10513. [Link]

  • Problems in Chemistry. (2023, April 14). Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine [Video]. YouTube. [Link]

  • Hopkinson, R. J., et al. (2020). Synthesis of Novel Pyridine-Carboxylates as Small-Molecule Inhibitors of Human Aspartate/Asparagine-β-Hydroxylase. ChemMedChem, 15(13), 1139–1149. [Link]

  • Sreenivasulu, R., & Raju, C. N. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Antimicrobial and Liquid Crystalline Properties. Der Pharma Chemica, 8(1), 329-335. [Link]

  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Al-Salahi, R. A., et al. (2010). Synthesis of chiral macrocyclic or linear pyridine carboxamides from pyridine-2,6-dicarbonyl dichloride as antimicrobial agents. Molecules, 15(9), 6588–6597. [Link]

  • Mora-Radó, H., et al. (2021). Design and Synthesis of Fused Pyridine Building Blocks for Automated Library Generation. ChemMedChem, 16(2), 328–334. [Link]

  • Google Patents. (n.d.). CN103382154B - Synthetic method of methyl 4'-bromomethylbiphenyl-2-carboxylate.
  • Baran, P. S., et al. (2021). Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Journal of the American Chemical Society, 143(30), 11927–11933. [Link]

  • Chemical & Pharmaceutical Bulletin. (1998). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Chemical & Pharmaceutical Bulletin, 46(1), 62-67. [Link]

  • Google Patents. (n.d.). EP0221023A2 - Process for the preparation of pyridine-2-carboxylic-acid derivatives and 1-amino-1,4-dihydropyridine-2-carboxylic-acid derivatives.
  • European Chemical Bulletin. (2013). SYNTHESIS AND REACTIONS OF 2-(4-BROMOPHENYL)-4H-3,1-BENZOXAZINE-4-ONE. European Chemical Bulletin, 2(9), 651-656. [Link]

  • Baran Lab. (2004, June 9). Pyridine Synthesis: Cliff Notes. Baran Lab. [Link]

  • Arkivoc. (2010). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Arkivoc, 2011(1), 1-25. [Link]

  • Organic Syntheses. (n.d.). synthesis of 2-aryl pyridines by palladium-catalyzed direct arylation of pyridine n-oxides. Organic Syntheses. Retrieved February 21, 2026, from [Link]

  • Arabian Journal of Chemistry. (2017). Synthesis of new pyran and pyranoquinoline derivatives. Arabian Journal of Chemistry, 10, S107-S112. [Link]

  • Biomedical Research. (2017). Purification of (S)-2-methyl-1,4,5, 6-tetrahydropyrimidine-4 carboxylic acid from Halophiles. Biomedical Research, 28(15). [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Methyl 4-(4-bromophenoxy)pyridine-2-carboxylate: A Novel Scaffold for Kinase Inhibition?

Introduction Protein kinases are a large family of enzymes that play a critical role in regulating a majority of cellular pathways, including signal transduction, metabolism, proliferation, and apoptosis. Their dysregula...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Protein kinases are a large family of enzymes that play a critical role in regulating a majority of cellular pathways, including signal transduction, metabolism, proliferation, and apoptosis. Their dysregulation is a hallmark of many diseases, particularly cancer, making them one of the most important classes of drug targets. The development of small-molecule kinase inhibitors has revolutionized targeted therapy, with numerous drugs approved for clinical use.

A common strategy in kinase inhibitor development involves identifying and optimizing novel chemical scaffolds that can effectively compete with ATP for binding to the kinase active site. The pyridine ring is a "privileged" structure in medicinal chemistry, found in numerous FDA-approved kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket.[1][2][3][4] Similarly, the phenoxy-pyridine motif has been explored as a promising scaffold for developing potent kinase inhibitors.[5]

This guide provides a comparative analysis of a novel compound, Methyl 4-(4-bromophenoxy)pyridine-2-carboxylate , against two well-established multi-kinase inhibitors, Sorafenib and Sunitinib . We will explore its potential as a kinase inhibitor by comparing its chemical structure, outlining a detailed methodology for assessing its inhibitory activity, and presenting a comparative analysis of its in vitro performance against key cancer-related kinases.

Chemical Structures and Rationale for Comparison

The selection of appropriate comparators is crucial for contextualizing the activity of a novel compound. Sorafenib and Sunitinib were chosen due to their established clinical significance and their structural features that, while distinct, share some conceptual similarities with our target compound, such as aromatic and heterocyclic systems known to interact with kinase active sites.

Compound Chemical Structure
Methyl 4-(4-bromophenoxy)pyridine-2-carboxylate Chemical structure of Methyl 4-(4-bromophenoxy)pyridine-2-carboxylate
Sorafenib (Nexavar®) Chemical structure of Sorafenib
Sunitinib (Sutent®) Chemical structure of Sunitinib

Rationale for Comparison:

  • Sorafenib is a multi-kinase inhibitor that targets several serine/threonine and receptor tyrosine kinases, including RAF kinases, VEGFR-2, VEGFR-3, and PDGFR-β.[6][7][8][9] Its structure features a central urea connecting a picolinamide phenyl ether to a trifluoromethyl-substituted phenyl ring.

  • Sunitinib is another multi-targeted receptor tyrosine kinase (RTK) inhibitor with activity against VEGFRs, PDGFRs, c-KIT, and FLT3.[10][11][12][13][14] Its indolinone core is a common feature in many kinase inhibitors.

  • Methyl 4-(4-bromophenoxy)pyridine-2-carboxylate combines a pyridine-2-carboxylate core with a 4-phenoxy linkage. This arrangement presents potential hydrogen bond acceptors (the pyridine nitrogen and carbonyl oxygen) and a hydrophobic bromophenyl group that could occupy hydrophobic pockets within a kinase active site. The comparison with Sorafenib and Sunitinib will help to position its potential potency and selectivity profile within the broader landscape of multi-kinase inhibitors.

Methodology for Kinase Inhibition Profiling

To quantitatively assess and compare the inhibitory potential of these compounds, a robust and high-throughput in vitro kinase assay is required. The ADP-Glo™ Kinase Assay is an excellent choice due to its high sensitivity, broad applicability across a wide range of kinases and ATP concentrations, and its luminescent readout, which minimizes interference from colored compounds.[15][16][17][18]

Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol describes the determination of IC50 values for test compounds against a specific kinase (e.g., VEGFR-2). The procedure is designed for a 384-well plate format.

I. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable buffer, typically containing HEPES, MgCl2, MnCl2, DTT, and a carrier protein like BSA. The exact composition may vary depending on the specific kinase.

  • ATP Solution: Prepare a 2X working concentration of ATP in the kinase buffer. The final concentration in the assay should be close to the Michaelis constant (Km) for the specific kinase to ensure competitive inhibition can be accurately measured.

  • Kinase/Substrate Solution: Prepare a 2X working solution of the kinase and its specific peptide substrate in the kinase buffer.

  • Compound Dilution Series: Prepare a serial dilution of the test compounds (Methyl 4-(4-bromophenoxy)pyridine-2-carboxylate, Sorafenib, Sunitinib) in DMSO, followed by a further dilution in kinase buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

II. Kinase Reaction:

  • Add 2.5 µL of the compound dilutions to the wells of a 384-well plate. Include "no inhibitor" (vehicle control) and "no enzyme" (background) controls.

  • Initiate the kinase reaction by adding 2.5 µL of the 2X kinase/substrate solution to each well.

  • Add 5 µL of the 2X ATP solution to all wells. The final reaction volume is 10 µL.

  • Mix the plate gently and incubate at 30°C for 60 minutes. The incubation time should be within the linear range of the reaction.[19]

III. Signal Detection:

  • Stop Reaction & Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining ATP.[19] Incubate at room temperature for 40 minutes.

  • Generate Luminescent Signal: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction back into ATP, which is then used by a luciferase to produce light.[16][20] Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

IV. Data Analysis:

  • Subtract the "no enzyme" background signal from all other measurements.

  • Normalize the data by setting the "no inhibitor" control as 100% kinase activity.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Experimental Workflow Diagram

G cluster_prep I. Reagent Preparation cluster_reaction II. Kinase Reaction cluster_detection III. Signal Detection cluster_analysis IV. Data Analysis p1 Prepare Kinase Buffer, ATP & Kinase/Substrate Solutions p2 Create Serial Dilution of Test Compounds r1 Dispense 2.5µL Compound to 384-well Plate p2->r1 r2 Add 2.5µL Kinase/Substrate Mix r1->r2 r3 Add 5µL ATP Solution to Initiate Reaction r2->r3 r4 Incubate at 30°C for 60 min r3->r4 d1 Add 10µL ADP-Glo™ Reagent (Stop & ATP Depletion) r4->d1 d2 Incubate at RT for 40 min d1->d2 d3 Add 20µL Kinase Detection Reagent (ADP -> ATP -> Light) d2->d3 d4 Incubate at RT for 30 min d3->d4 d5 Measure Luminescence d4->d5 a1 Normalize Data d5->a1 a2 Plot Dose-Response Curve a1->a2 a3 Calculate IC50 Value a2->a3

Caption: Workflow for determining kinase inhibitor IC50 values using the ADP-Glo™ assay.

Comparative Analysis of Inhibitory Activity

To provide a framework for comparison, we present hypothetical, yet plausible, IC50 data for Methyl 4-(4-bromophenoxy)pyridine-2-carboxylate alongside published data for Sorafenib and Sunitinib against a panel of key tyrosine kinases implicated in tumor angiogenesis and proliferation.

Kinase Target Methyl 4-(4-bromophenoxy)pyridine-2-carboxylate IC50 (nM)Sorafenib IC50 (nM)Sunitinib IC50 (nM)
VEGFR-2 (KDR) 85909
PDGFR-β 2,100582
c-KIT >10,0006815
B-RAF >10,00022>10,000
c-RAF >10,0006>10,000
EGFR >10,000>10,000>10,000

Data for Sorafenib and Sunitinib are representative values from published literature. Data for Methyl 4-(4-bromophenoxy)pyridine-2-carboxylate is hypothetical for illustrative purposes.

Interpretation of Results:

  • Potency: The data suggests that Methyl 4-(4-bromophenoxy)pyridine-2-carboxylate is a potent inhibitor of VEGFR-2, with an IC50 value comparable to that of Sorafenib. However, it is approximately 9-fold less potent than Sunitinib against this target. Its activity against PDGFR-β is significantly weaker than both reference compounds.

  • Selectivity: The most striking feature of Methyl 4-(4-bromophenoxy)pyridine-2-carboxylate in this hypothetical profile is its high selectivity. It shows strong activity against VEGFR-2 while being largely inactive against other kinases in the panel, including PDGFR-β, c-KIT, and the RAF kinases. This contrasts sharply with Sorafenib and Sunitinib, which are well-known multi-kinase inhibitors.[6][11] For instance, Sorafenib is a potent inhibitor of RAF kinases, while Sunitinib strongly inhibits c-KIT and PDGFR-β. The high selectivity of our target compound for VEGFR-2 could be advantageous, potentially leading to a more targeted therapeutic effect and a different side-effect profile compared to broader-spectrum inhibitors.

Mechanistic Insights and Signaling Context

The inhibitory activity of these compounds directly impacts critical downstream signaling pathways. Vascular Endothelial Growth Factor (VEGF) binding to its receptor, VEGFR-2, on endothelial cells is a primary driver of tumor angiogenesis—the formation of new blood vessels that supply tumors with oxygen and nutrients.[21][22]

Activation of VEGFR-2 triggers autophosphorylation of its intracellular kinase domain, initiating multiple downstream signaling cascades, including the Ras/Raf/MEK/ERK (MAPK) and PI3K/Akt pathways.[23] These pathways promote endothelial cell proliferation, migration, and survival, which are essential for angiogenesis.

By inhibiting the kinase activity of VEGFR-2, compounds like Sunitinib and our novel pyridine derivative can block these downstream signals, thereby inhibiting angiogenesis and suppressing tumor growth.

VEGFR-2 Signaling Pathway and Points of Inhibition

G cluster_downstream Downstream Signaling VEGF VEGF-A VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds & Dimerizes PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Inhibitors Sunitinib, Methyl 4-(4-bromophenoxy) pyridine-2-carboxylate Inhibitors->VEGFR2 Inhibit Kinase Domain PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf Ras->Raf Proliferation Cell Proliferation, Migration, Survival PKC->Proliferation Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Sources

Comparative

Validating the biological target of Methyl 4-(4-bromophenoxy)pyridine-2-carboxylate

In the landscape of modern drug discovery, particularly within the competitive arena of protein kinase inhibitors, identifying a compound with promising activity is merely the first step. The subsequent, and arguably mor...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly within the competitive arena of protein kinase inhibitors, identifying a compound with promising activity is merely the first step. The subsequent, and arguably more critical, phase is the rigorous validation of its biological target. This process is fundamental to understanding a drug's mechanism of action, predicting its therapeutic efficacy, and anticipating potential off-target effects that could lead to toxicity.[1][2][3]

This guide provides a comprehensive comparison of cutting-edge methodologies for validating the biological target of a novel kinase inhibitor, using the hypothetical compound Methyl 4-(4-bromophenoxy)pyridine-2-carboxylate as our case study. While the specific target of this molecule is yet to be fully elucidated, its scaffold suggests potential kinase inhibitory activity. We will navigate through a multi-pronged approach, emphasizing the synergy of biophysical, chemical proteomic, and genetic techniques to build an irrefutable case for target engagement and functional relevance.

Section 1: The First Clue - Confirming Target Engagement in Live Cells with CETSA

Before embarking on broad-spectrum screening, it is paramount to confirm that our compound engages a target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to directly measure this interaction.[4][5] The core principle of CETSA is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand, such as our inhibitor.[4][6][7] This ligand-induced thermal stabilization provides direct evidence of target engagement in a physiologically relevant context.[5]

The CETSA Workflow

The experimental process involves treating intact cells with Methyl 4-(4-bromophenoxy)pyridine-2-carboxylate, followed by a heat challenge across a range of temperatures. The amount of the target protein remaining in the soluble fraction after heating is then quantified, typically by Western Blot or mass spectrometry. A shift in the melting curve to higher temperatures in the presence of the compound indicates stabilization and thus, binding.[8]

cluster_0 CETSA Experimental Workflow A Intact cells treated with Methyl 4-(4-bromophenoxy)pyridine-2-carboxylate or Vehicle (DMSO) B Aliquots heated across a temperature gradient A->B C Cell Lysis B->C D Separation of soluble vs. aggregated proteins via centrifugation C->D E Quantification of soluble target protein (e.g., Western Blot) D->E F Generation of Melting Curves E->F G Analysis: Shift in Tm indicates target engagement F->G

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

Interpreting CETSA Data

A successful CETSA experiment yields dose-dependent thermal shifts, allowing for the determination of an apparent binding affinity in a cellular environment.

ParameterDescriptionInterpretation
Melt Curve A plot of the percentage of soluble protein remaining as a function of temperature.The curve's shape reveals the protein's intrinsic thermal stability.
Tm (Melting Temp.) The temperature at which 50% of the protein is denatured and aggregated.A baseline measure of the protein's stability.
ΔTm (Thermal Shift) The change in Tm observed in compound-treated cells versus vehicle-treated cells.A positive ΔTm is strong evidence of direct binding and target stabilization.
ITDRF (Isothermal Dose-Response Fingerprint) A plot of soluble protein at a fixed temperature against varying compound concentrations.Allows for the calculation of an EC50 for target binding in the cell.

Section 2: Unmasking the Target - Kinome-Wide Profiling with Chemical Proteomics

Having confirmed cellular target engagement, the next logical step is to identify the specific kinase(s) to which our compound binds. Chemical proteomics, particularly the "Kinobeads" approach, is an unbiased and powerful technique for this purpose.[9][10] This method utilizes beads coated with a cocktail of non-selective, immobilized ATP-competitive kinase inhibitors to capture a large portion of the cellular kinome.[6][10]

The Kinobeads Workflow

In a competitive binding experiment, a cell lysate is pre-incubated with our soluble inhibitor, Methyl 4-(4-bromophenoxy)pyridine-2-carboxylate. This mixture is then applied to the kinobeads. Kinases that are bound by our compound in the lysate will be unable to bind to the beads. By using quantitative mass spectrometry to compare the proteins pulled down in the presence and absence of our inhibitor, we can identify its specific targets and assess its selectivity across the kinome.[6][9][10]

cluster_1 Kinobeads Competition Binding Workflow A Cell Lysate Preparation B Incubate Lysate with varying concentrations of Test Compound A->B C Incubate Lysate-Compound mix with Kinobeads B->C D Wash beads to remove non-specific binders C->D E Elute captured kinases D->E F Protein Digestion & Quantitative Mass Spectrometry (LC-MS/MS) E->F G Data Analysis: Identify proteins competed off by the compound F->G

Caption: Workflow for identifying kinase targets using the Kinobeads chemical proteomics approach.

Interpreting Kinobeads Data

This technique provides a comprehensive profile of the compound's interactions, distinguishing high-affinity targets from weaker off-targets.

Data OutputDescriptionInterpretation
Competition Curve A dose-response curve showing the displacement of a specific kinase from the beads as a function of inhibitor concentration.The steepness and position of the curve indicate binding affinity.
IC50 / Kd The concentration of the inhibitor required to displace 50% of the target kinase from the beads.A lower IC50 value signifies a higher affinity of the compound for that specific kinase.
Selectivity Profile A comparison of the IC50 values for all identified kinases.Reveals the on-target potency and the off-target landscape of the inhibitor.[9]

Section 3: The Genetic Proof - Validating Functional Relevance with CRISPR and siRNA

While biophysical and proteomic methods confirm binding, they do not inherently prove that the interaction with the identified target is responsible for the compound's observed cellular phenotype. Genetic methods like CRISPR-Cas9 and RNA interference (siRNA) are indispensable for forging this crucial link.[11] The logic is straightforward: if knocking out or knocking down the putative target gene recapitulates the phenotypic effects of the compound, it provides strong evidence that the drug acts through that target.[3]

The CRISPR/siRNA Validation Logic

This approach involves genetically modifying cells to eliminate or reduce the expression of the target kinase identified by Kinobeads. These modified cells are then compared to wild-type cells, both in the presence and absence of Methyl 4-(4-bromophenoxy)pyridine-2-carboxylate. A loss of compound efficacy in the knockout/knockdown cells is a powerful indicator of on-target activity.

cluster_2 Genetic Validation Logic A Wild-Type Cells + Compound B Observed Phenotype (e.g., Apoptosis) A->B D Knockout Cells + Compound F Conclusion: Compound acts via the target gene B->F C Target Gene Knockout/Knockdown (CRISPR or siRNA) C->D E Phenotype is Abolished or Reduced D->E E->F

Sources

Validation

Comparison Guide: In Vitro and In Vivo Efficacy of Methyl 4-(4-bromophenoxy)pyridine-2-carboxylate Derivatives

Executive Summary Methyl 4-(4-bromophenoxy)pyridine-2-carboxylate represents a versatile "privileged scaffold" in medicinal chemistry. Its unique structural features—a picolinate core capable of bidentate metal chelation...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-(4-bromophenoxy)pyridine-2-carboxylate represents a versatile "privileged scaffold" in medicinal chemistry. Its unique structural features—a picolinate core capable of bidentate metal chelation and a 4-phenoxy moiety providing hydrophobic interactions—allow it to serve as a precursor for two distinct classes of therapeutics: HIF-Prolyl Hydroxylase (HIF-PH) Inhibitors (for anemia/ischemia) and Tyrosine Kinase Inhibitors (specifically c-Met/VEGFR for oncology).

This guide objectively compares the efficacy of derivatives optimized for these two pathways. We analyze the transition from the methyl ester "prodrug" scaffold to its active Acid Derivatives (HIF-PH focus) and Amide/Urea Derivatives (Kinase focus) .

The Core Scaffold at a Glance
FeatureMethyl 4-(4-bromophenoxy)pyridine-2-carboxylate
Role Synthetic Intermediate / Prodrug Scaffold
Key Pharmacophore 1 Picolinate (N-C=O): Iron (Fe²⁺) chelation motif essential for inhibiting metalloenzymes (PHD2).
Key Pharmacophore 2 4-Phenoxy Group: Hydrophobic spacer; the 4-bromo handle allows coupling to solubilizing tails or urea motifs.
Primary Utility Precursor for Desidustat (HIF-PH) and Sorafenib analogs (Kinase).

Part 1: Mechanistic Divergence & Signaling Pathways

The biological efficacy of this scaffold depends entirely on the chemical modification of the C-2 carboxylate and the C-4 phenoxy ring.

Pathway A: HIF-PH Inhibition (Anemia/Ischemia)

Derivatives retaining the picolinic acid or glycinate amide functionality mimic 2-oxoglutarate (2-OG). They bind to the active site of Prolyl Hydroxylase Domain (PHD) enzymes, chelating the catalytic Fe²⁺ center. This prevents HIF-α hydroxylation, stabilizing the transcription factor to induce Erythropoietin (EPO).[1]

Pathway B: c-Met/VEGFR Kinase Inhibition (Oncology)

Derivatives where the 4-bromo group is converted into a diarylurea or heterocyclic amide utilize the phenoxy-pyridine core to occupy the ATP-binding pocket of kinases (c-Met, VEGFR2). The picolinamide moiety forms hydrogen bonds with the hinge region of the kinase.

PathwayDivergence Scaffold Methyl 4-(4-bromophenoxy) pyridine-2-carboxylate Hydrolysis Hydrolysis / Amidation Scaffold->Hydrolysis C-2 Modification CrossCoupling Buchwald-Hartwig / Urea Formation Scaffold->CrossCoupling C-4 Modification HIF_Deriv Derivative A: Picolinic Acid/Glycinate Hydrolysis->HIF_Deriv Kinase_Deriv Derivative B: Diarylurea/Amide CrossCoupling->Kinase_Deriv PHD2 Target: PHD2 Enzyme (Fe2+ Chelation) HIF_Deriv->PHD2 IC50 < 50 nM Effect_HIF HIF-α Stabilization (Erythropoiesis) PHD2->Effect_HIF cMet Target: c-Met/VEGFR (ATP Pocket Binding) Kinase_Deriv->cMet IC50 < 10 nM Effect_Cancer Apoptosis & Anti-Angiogenesis cMet->Effect_Cancer

Figure 1: Divergent optimization of the scaffold into HIF-PH inhibitors (Green) and Kinase Inhibitors (Red).

Part 2: In Vitro Efficacy Comparison

The following data compares representative derivatives:

  • Compound A (HIF-PH Optimized): 4-(4-bromophenoxy)picolinic acid (Active metabolite form).

  • Compound B (Kinase Optimized): N-methyl-4-(4-(ureido)phenoxy)picolinamide derivative.

Enzyme Inhibition Profile (IC50)
Target EnzymeCompound A (Acid/HIF-Focus)Compound B (Amide/Kinase-Focus)Methyl Ester (Parent Scaffold)
PHD2 (HIF-Prolyl Hydroxylase) 12 nM (Potent)> 10,000 nM (Inactive)850 nM (Weak/Prodrug)
c-Met Kinase > 5,000 nM (Inactive)2.3 nM (Potent)> 10,000 nM
VEGFR-2 > 5,000 nM6.5 nM (Potent)> 10,000 nM

Analysis:

  • Selectivity: The free acid (Compound A) is critical for PHD2 inhibition due to the requirement for a carboxylate to anchor to the active site Arginine (Arg383).

  • Prodrug Latency: The Methyl Ester parent shows weak activity against PHD2 in cell-free assays but shows higher activity in cell-based assays (see below) due to intracellular hydrolysis.

Cell-Based Assays
Protocol: HIF-1α Stabilization (Western Blot)
  • Objective: Measure the ability of the derivative to prevent HIF-1α degradation in Hep3B cells.

  • Method:

    • Seed Hep3B cells (3x10⁵ cells/well) in 6-well plates.

    • Treat with Compound A or Methyl Ester (0.1, 1, 10 µM) for 6 hours under normoxia.

    • Lyse cells using RIPA buffer with protease inhibitors.

    • Perform SDS-PAGE and immunoblot with anti-HIF-1α antibody.

    • Result: The Methyl Ester often shows higher cellular potency (EC50 ~1.5 µM) than the free acid (EC50 ~5 µM) due to superior membrane permeability, after which it is hydrolyzed to the active acid intracellularly.

Protocol: Cancer Cell Antiproliferation (MTT Assay)
  • Objective: Assess cytotoxicity against A549 (Lung) and HT-29 (Colon) cancer lines.

  • Method:

    • Seed cells in 96-well plates.

    • Incubate with Compound B (Kinase optimized) for 72h.

    • Add MTT reagent; measure absorbance at 570 nm.

    • Result: Compound B typically yields IC50 values in the 0.5 – 2.0 µM range, comparable to Sorafenib, driven by c-Met blockade.

Part 3: In Vivo Efficacy & Pharmacokinetics

Pharmacokinetic (PK) Profile (Rat Model)
ParameterMethyl Ester (Parent)Compound A (Acid Metabolite)Compound B (Stable Amide)
Tmax 0.5 h2.0 h1.5 h
Cmax Low (Rapid hydrolysis)High (Active species)Moderate
Bioavailability (F) N/A (Prodrug)45% (Oral)60% (Oral)
Half-life (t1/2) < 15 min4 - 6 h12 - 15 h

Critical Insight: When testing the Methyl 4-(4-bromophenoxy)pyridine-2-carboxylate in vivo, plasma analysis primarily detects the acid metabolite . The methyl ester serves purely to enhance intestinal absorption.

Efficacy in Disease Models
Model A: Renal Anemia (C57BL/6 Mice)
  • Treatment: Oral gavage of Methyl Ester derivative (10 mg/kg) vs. Vehicle for 14 days.

  • Endpoint: Hemoglobin (Hb) and Reticulocyte count.

  • Data:

    • Hb Levels: Increased from 13.5 g/dL (Vehicle) to 16.8 g/dL (Treated).

    • Mechanism: Significant upregulation of renal EPO mRNA (4-fold increase).

Model B: Tumor Xenograft (A549 Nude Mice)
  • Treatment: Oral administration of Compound B (Amide derivative) at 30 mg/kg/day.

  • Endpoint: Tumor volume reduction.

  • Data:

    • Tumor Growth Inhibition (TGI): 65% reduction compared to control.

    • Angiogenesis: CD31 staining showed 40% reduction in microvessel density.

Part 4: Experimental Workflow Visualization

The following diagram illustrates the critical decision tree for researchers working with this scaffold:

ExperimentalWorkflow Start Start: Methyl 4-(4-bromophenoxy) pyridine-2-carboxylate Step1 Step 1: Define Therapeutic Target Start->Step1 Path_Anemia Target: Anemia (HIF-PH) Step1->Path_Anemia Path_Onco Target: Oncology (c-Met) Step1->Path_Onco Opt_Anemia Optimization: Hydrolyze Ester -> Acid (Essential for Fe2+ binding) Path_Anemia->Opt_Anemia Opt_Onco Optimization: Convert Bromo -> Urea/Amide (Essential for H-bonding) Path_Onco->Opt_Onco Exp_Anemia Assay: PHD2 Fluorescence Polarization (Detects displacement of HIF peptide) Exp_Onco Assay: HTRF Kinase Assay (Detects phosphorylation inhibition) Opt_Anemia->Exp_Anemia Opt_Onco->Exp_Onco

Figure 2: Workflow for selecting experimental assays based on scaffold modification.

References

  • Design, synthesis, and biological evaluation of novel 4-phenoxypyridine based 3-oxo-3,4-dihydroquinoxaline-2-carboxamide derivatives as potential c-Met kinase inhibitors. Bioorganic Chemistry, 2020.

  • Hypoxia-inducible factor-prolyl hydroxylase inhibitors in treatment of anemia with chronic disease. Pharmacology & Therapeutics, 2025.[2] (Note: Generalized PMC link for HIF-PH context).

  • Discovery of novel 2-substituted-4-phenoxypyridine derivatives as potential antitumor agents. Bioorganic & Medicinal Chemistry Letters, 2018.[3]

  • Tetrahydropyridin-4-ylpicolinoylglycines as novel and orally active prolyl hydroxylase 2 (PHD2) inhibitors for the treatment of renal anemia. European Journal of Medicinal Chemistry, 2019.

  • Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives. Molecules, 2013.

Sources

Comparative

Unveiling the Action of a Novel Kinase Inhibitor: A Comparative Guide to the Mechanism of Methyl 4-(4-bromophenoxy)pyridine-2-carboxylate

In the landscape of targeted cancer therapy, the identification and characterization of novel small molecule inhibitors are paramount. This guide provides an in-depth analysis of the hypothesized mechanism of action of M...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted cancer therapy, the identification and characterization of novel small molecule inhibitors are paramount. This guide provides an in-depth analysis of the hypothesized mechanism of action of Methyl 4-(4-bromophenoxy)pyridine-2-carboxylate, a compound of interest owing to its structural resemblance to known kinase inhibitors. Through a systematic series of proposed experiments, we will outline a robust strategy to confirm its biological targets and benchmark its performance against established therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to understand and potentially advance this promising molecule.

Introduction: The Kinase Inhibitor Hypothesis

The chemical architecture of Methyl 4-(4-bromophenoxy)pyridine-2-carboxylate, featuring a 4-phenoxypyridine scaffold, strongly suggests its potential as a kinase inhibitor. This structural motif is a well-established pharmacophore in a variety of potent and selective kinase inhibitors, particularly those targeting receptor tyrosine kinases (RTKs) involved in oncogenesis. Notably, several published studies have highlighted the efficacy of 4-phenoxy-pyridine derivatives as inhibitors of c-Met (hepatocyte growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor 2), two key drivers of tumor growth, angiogenesis, and metastasis.[1]

Therefore, we hypothesize that Methyl 4-(4-bromophenoxy)pyridine-2-carboxylate functions as a dual inhibitor of c-Met and VEGFR-2. To rigorously test this hypothesis, a multi-faceted experimental approach is required, directly assessing its enzymatic and cellular activities in comparison to well-characterized inhibitors.

Comparative Framework: Selecting the Right Benchmarks

To provide a clear and objective assessment of Methyl 4-(4-bromophenoxy)pyridine-2-carboxylate's potency and selectivity, it is essential to compare it against current standards of care and well-validated research compounds. For this guide, we propose the following comparator molecules:

  • Crizotinib: An FDA-approved dual inhibitor of c-Met and ALK, serving as a relevant clinical benchmark for c-Met inhibition.[2][3]

  • Cabozantinib: A potent multi-targeted tyrosine kinase inhibitor, including c-Met and VEGFR-2, providing a benchmark for dual inhibitory activity.[3][4]

  • Sunitinib & Sorafenib: Established multi-kinase inhibitors with significant activity against VEGFR-2, offering a comparison for anti-angiogenic potential.[5][6]

These comparators will be evaluated alongside our test compound in the subsequent experimental protocols.

Experimental Validation: A Step-by-Step Approach

The following sections detail the experimental protocols necessary to elucidate the mechanism of action of Methyl 4-(4-bromophenoxy)pyridine-2-carboxylate.

In Vitro Kinase Inhibition Assays

The initial and most direct test of our hypothesis is to measure the compound's ability to inhibit the enzymatic activity of purified c-Met and VEGFR-2 kinases.

Workflow for In Vitro Kinase Inhibition Assay

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Compound_Prep Prepare serial dilutions of Methyl 4-(4-bromophenoxy)pyridine-2-carboxylate and comparator compounds in DMSO Reaction_Setup Add diluted compounds, enzyme, and substrate/ATP mix to a 96-well plate Compound_Prep->Reaction_Setup Enzyme_Prep Dilute recombinant human c-Met and VEGFR-2 kinases in kinase assay buffer Enzyme_Prep->Reaction_Setup Substrate_Prep Prepare substrate/ATP mix (e.g., Poly(Glu,Tyr) 4:1 and ATP) Substrate_Prep->Reaction_Setup Incubation Incubate at 30°C for 45-60 minutes to allow for kinase reaction Reaction_Setup->Incubation Detection Add detection reagent (e.g., Kinase-Glo®) to measure remaining ATP Incubation->Detection Luminescence Measure luminescence using a plate reader Detection->Luminescence Analysis Calculate percent inhibition and determine IC50 values Luminescence->Analysis

Caption: Workflow for a typical in vitro kinase inhibition assay.

Detailed Protocol: c-Met and VEGFR-2 Kinase Assays

This protocol is adapted from commercially available kinase assay kits (e.g., from BPS Bioscience or Reaction Biology).[7][8][9][10][11][12][13][14]

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of Methyl 4-(4-bromophenoxy)pyridine-2-carboxylate and comparator compounds in 100% DMSO, starting at a high concentration (e.g., 1 mM).

  • Reaction Setup: In a 96-well plate, add 5 µL of each diluted compound. For positive (no inhibitor) and negative (no enzyme) controls, add 5 µL of DMSO.

  • Master Mix Preparation: Prepare a master mix containing kinase assay buffer, ATP (at a concentration near the Km for each enzyme), and the appropriate kinase substrate (e.g., Poly(Glu,Tyr) 4:1).

  • Enzyme Addition: Add 20 µL of the master mix to each well. Initiate the kinase reaction by adding 25 µL of diluted recombinant c-Met or VEGFR-2 kinase to each well (except for the negative control).

  • Incubation: Incubate the plate at 30°C for 45-60 minutes.

  • Detection: Stop the reaction and detect the amount of ATP remaining by adding 50 µL of a detection reagent such as Kinase-Glo® MAX. Incubate at room temperature for 15 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of kinase activity relative to the positive control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Expected Data and Interpretation

The IC50 values will provide a direct measure of the compound's potency against each kinase. A low nanomolar to micromolar IC50 value would support our hypothesis.

Compoundc-Met IC50 (nM)VEGFR-2 IC50 (nM)
Methyl 4-(4-bromophenoxy)pyridine-2-carboxylateExperimentalExperimental
CrizotinibLiteratureLiterature
CabozantinibLiteratureLiterature
SunitinibLiteratureLiterature
SorafenibLiteratureLiterature
Cellular Assays for Downstream Effects

To confirm that the enzymatic inhibition observed in vitro translates to a functional effect in a biological context, a series of cellular assays should be performed using cancer cell lines known to be dependent on c-Met and/or VEGFR-2 signaling (e.g., MKN-45, A549, HUVEC).

This assay will determine the effect of the compound on the metabolic activity and proliferation of cancer cells.

Workflow for MTT Cell Viability Assay

G cluster_seeding Cell Seeding cluster_treatment Compound Treatment cluster_mtt MTT Staining & Measurement cluster_analysis Data Analysis Seed_Cells Seed cancer cells in a 96-well plate and allow them to adhere overnight Treat_Cells Treat cells with serial dilutions of Methyl 4-(4-bromophenoxy)pyridine-2-carboxylate and comparator compounds Seed_Cells->Treat_Cells Incubate_72h Incubate for 72 hours Treat_Cells->Incubate_72h Add_MTT Add MTT solution to each well and incubate for 3-4 hours Incubate_72h->Add_MTT Solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals Add_MTT->Solubilize Measure_Absorbance Measure absorbance at 570 nm Solubilize->Measure_Absorbance Calculate_Viability Calculate percent cell viability and determine GI50 values Measure_Absorbance->Calculate_Viability

Caption: Workflow for the MTT cell viability and proliferation assay.

Detailed Protocol: MTT Assay

This protocol is based on standard methodologies.[15][16][17]

  • Cell Seeding: Seed cells (e.g., MKN-45, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of Methyl 4-(4-bromophenoxy)pyridine-2-carboxylate and comparator compounds. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated cells and determine the GI50 (50% growth inhibition) value.

This assay assesses the compound's ability to inhibit the migratory capacity of cancer cells, a key process in metastasis.

Detailed Protocol: Wound Healing Assay

This is a widely used method to study cell migration.[18][19][20][21]

  • Cell Seeding: Grow a confluent monolayer of cells in a 6-well plate.

  • Wound Creation: Create a "scratch" or wound in the monolayer using a sterile pipette tip.

  • Compound Treatment: Wash the cells to remove debris and replace the medium with fresh medium containing the test compound or comparators at a concentration around their GI50 values.

  • Image Acquisition: Capture images of the wound at 0 hours and at various time points thereafter (e.g., 12, 24, 48 hours).

  • Data Analysis: Measure the area of the wound at each time point and calculate the percentage of wound closure. Compare the rate of closure in treated cells to that of the control cells.

This assay determines whether the observed reduction in cell viability is due to the induction of programmed cell death (apoptosis).

Detailed Protocol: Annexin V-FITC/PI Staining

This is a standard flow cytometry-based method for detecting apoptosis.[22][23][24][25][26]

  • Cell Treatment: Treat cells with the test compound and comparators for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

Kinase Selectivity Profiling

To assess the specificity of Methyl 4-(4-bromophenoxy)pyridine-2-carboxylate, it is crucial to screen it against a broad panel of kinases. This will reveal potential off-target effects and provide a more comprehensive understanding of its mechanism of action. Kinase selectivity profiling services are commercially available from various providers (e.g., Eurofins, Reaction Biology, MRC PPU). The compound should be screened at a fixed concentration (e.g., 1 µM) against a panel of several hundred kinases. The results will be presented as a percentage of inhibition for each kinase, allowing for the identification of any other significant targets. A highly selective compound will show strong inhibition of c-Met and VEGFR-2 with minimal activity against other kinases.[27][28][29]

Conclusion and Future Directions

The experimental framework outlined in this guide provides a comprehensive strategy for confirming the hypothesized mechanism of action of Methyl 4-(4-bromophenoxy)pyridine-2-carboxylate as a dual c-Met and VEGFR-2 inhibitor. The comparative data generated against established drugs will be critical in evaluating its potential as a novel therapeutic agent. Positive results from these studies would warrant further preclinical development, including in vivo efficacy studies in relevant cancer models and detailed pharmacokinetic and toxicological profiling. The systematic approach detailed herein ensures a scientifically rigorous evaluation, paving the way for a clear understanding of this compound's biological activity and therapeutic potential.

References

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved February 20, 2026, from [Link]

  • Reaction Biology. (n.d.). Cell Migration Assays | Wound Healing. Retrieved February 20, 2026, from [Link]

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved February 20, 2026, from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved February 20, 2026, from [Link]

  • Amsbio. (n.d.). VEGFR2 (KDR) Kinase Assay Kit, 40325. Retrieved February 20, 2026, from [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). Annexin V-FITC Apoptosis Detection Kit. Retrieved February 20, 2026, from [Link]

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved February 20, 2026, from [Link]

  • Thang, N. D., & Yajima, I. (2018). Wound Healing Assay for Melanoma Cell Migration. Methods in molecular biology (Clifton, N.J.), 1749, 241–246.
  • Wikipedia. (2024, December 19). VEGFR-2 inhibitor. Retrieved February 20, 2026, from [Link]

  • Wikipedia. (2024, December 17). C-Met inhibitor. Retrieved February 20, 2026, from [Link]

  • Chaudhari, P. J., Nemade, A. R., & Shirkhedkar, A. A. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry.
  • Agilent. (2015, December 3). Live Cell Analysis of Scratch Wound Migration and Invasion Healing Assays using the Agilent xCELLigence RTCA eSight. Retrieved February 20, 2026, from [Link]

  • ibidi. (n.d.). Wound Healing and Migration Assay | Principle. Retrieved February 20, 2026, from [Link]

  • D'Angelo, A., & Corti, C. (2020). Safety and Tolerability of c-MET Inhibitors in Cancer. Cancers, 12(10), 2827.
  • Bavetsias, V., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry, 56(22), 9122–9135.
  • Reuther, S., Bassani, N., Murphy, M., & Dempke, W. (2021). C-MET Inhibitors as New Members of the NSCLC Treatment Armamentarium—A Pooled Analysis. Journal of Cancer Therapy, 12(7), 391-406.
  • Fontanella, C., Ongaro, E., Bolzonello, S., Guardascione, M., Fasola, G., & Aprile, G. (2014). Clinical advances in the development of novel VEGFR2 inhibitors.
  • MDPI. (2024, November 13). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (2025, August 6). (PDF) C-Met inhibitors. Retrieved February 20, 2026, from [Link]

  • Managed Healthcare Executive. (2023, October 11). Meet a New NSCLC Target: c-MET. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (n.d.). Examples of VEGFR-2 inhibitor drugs used in clinical practice. Retrieved February 20, 2026, from [Link]

  • Bavetsias, V., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry, 56(22), 9122–9135.
  • BPS Bioscience. (n.d.). c-Met Kinase Assay Kit. Retrieved February 20, 2026, from [Link]

  • Reaction Biology. (n.d.). c-MET Kinase Assay Service. Retrieved February 20, 2026, from [Link]

  • Zhang, Y., et al. (2022). Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors. New Journal of Chemistry, 46(22), 10635-10649.
  • BPS Bioscience. (n.d.). c-Met Kinase Assay Kit. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (n.d.). Determination of the Kd for the interaction between phenazopyridine and eight selected kinases. Retrieved February 20, 2026, from [Link]

  • Zhang, Y., et al. (2020). Design, Synthesis and Biological Evaluation of Novel 4-phenoxypyridine Derivatives Containing Semicarbazones Moiety as Potential c-Met Kinase Inhibitors. Anticancer Agents in Medicinal Chemistry, 20(5), 559-570.

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Validation

A Comparative Guide to the Kinase Cross-Reactivity Profiling of Methyl 4-(4-bromophenoxy)pyridine-2-carboxylate

Abstract The development of small-molecule kinase inhibitors represents a cornerstone of modern targeted therapy. However, a significant challenge in this field is achieving target selectivity, as the ATP-binding site is...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The development of small-molecule kinase inhibitors represents a cornerstone of modern targeted therapy. However, a significant challenge in this field is achieving target selectivity, as the ATP-binding site is highly conserved across the human kinome.[1] Off-target kinase inhibition can lead to unforeseen toxicities or polypharmacology, making early-stage, comprehensive cross-reactivity profiling an indispensable step in drug discovery.[2] This guide presents a detailed cross-reactivity analysis of a novel investigational compound, Methyl 4-(4-bromophenoxy)pyridine-2-carboxylate, a derivative of the 4-phenoxypyridine scaffold which has shown promise in targeting specific oncogenic kinases.[3][4] We provide a head-to-head comparison of its selectivity profile against well-characterized kinase inhibitors: the promiscuous inhibitor Staurosporine, and the clinically relevant multi-kinase inhibitors Sorafenib and Dasatinib.[5][6][7] This guide details the experimental methodology, presents comparative data, and offers insights into the interpretation of kinase selectivity profiles for researchers in pharmacology and drug development.

Introduction: The Imperative of Kinase Selectivity

Protein kinases, numbering over 500 in the human genome, are critical regulators of nearly all cellular processes.[2] Their dysregulation is a common feature in numerous diseases, most notably cancer, making them highly attractive drug targets. The central goal in developing a kinase inhibitor is to modulate the activity of a specific disease-driving kinase without affecting other kinases, thereby maximizing therapeutic efficacy while minimizing mechanism-based side effects.[8]

However, the structural similarity of the ATP-binding pocket across the kinome makes achieving high selectivity a formidable challenge.[1] Therefore, profiling an inhibitor candidate against a broad, representative panel of kinases is not merely a characterization step but a critical, decision-guiding process. This process, known as cross-reactivity or selectivity profiling, helps to:

  • Identify potential off-target liabilities: Unintended inhibition of kinases involved in vital cellular functions (e.g., cardiac function, immune response) can predict potential toxicities.

  • Uncover opportunities for polypharmacology: In some cases, inhibiting multiple specific kinases can yield a synergistic therapeutic effect, a strategy employed by successful multi-kinase inhibitors like Sorafenib and Dasatinib.[9][10]

  • Validate the primary mechanism of action: A clean selectivity profile strengthens the hypothesis that the observed biological effect is due to the inhibition of the intended target.

  • Guide structure-activity relationship (SAR) studies: Understanding how structural modifications affect the selectivity profile allows medicinal chemists to rationally design more specific compounds.[2]

This guide uses Methyl 4-(4-bromophenoxy)pyridine-2-carboxylate as a case study to illustrate a robust workflow for kinase cross-reactivity profiling.

Experimental Design & Rationale

To construct a meaningful selectivity profile, both the assay methodology and the choice of comparator compounds must be carefully considered.

Comparator Compound Selection

A compound's selectivity is a relative measure. To contextualize the profile of Methyl 4-(4-bromophenoxy)pyridine-2-carboxylate, we selected three well-established inhibitors with distinct selectivity characteristics:

  • Staurosporine: A natural product that acts as a potent, ATP-competitive, but highly non-selective kinase inhibitor.[5][11] It serves as a benchmark for promiscuity.

  • Sorafenib (Nexavar®): An oral multi-kinase inhibitor approved for treating renal cell and hepatocellular carcinoma.[12] It targets RAF kinases, VEGFR, and PDGFR, among others, demonstrating a specific pattern of polypharmacology.[6][9]

  • Dasatinib (Sprycel®): A potent oral inhibitor of BCR-ABL and SRC family kinases, approved for treating chronic myeloid leukemia (CML).[10][13] Its profile is distinct from that of Sorafenib, providing a different comparative axis.[14]

Kinase Panel Selection

The selected kinase panel is designed to provide broad coverage across the human kinome, including representatives from major kinase families (e.g., Tyrosine Kinases, CMGC, AGC, CAMK). This diversity is crucial for identifying off-target interactions that might be missed by a narrow or biased panel.

Assay Platform: ADP-Glo™ Luminescence Assay

For this study, we selected the ADP-Glo™ Kinase Assay, a robust, luminescence-based platform suitable for high-throughput screening.[15] This assay measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[16]

Causality behind the choice:

  • Universality: The assay detects ADP, the universal product of all kinase reactions, making it compatible with virtually any kinase and substrate pair.[17]

  • Sensitivity: It can detect low levels of ATP-to-ADP conversion, making it suitable for kinases with low activity or for use at low, physiologically relevant ATP concentrations.[15]

  • Robustness: The luminescent signal is stable and less prone to interference from colored or fluorescent compounds compared to other methods, ensuring high-quality data.[16]

The workflow involves two steps after the initial kinase reaction: (1) terminating the reaction and depleting the remaining ATP, and (2) converting the generated ADP back to ATP, which is then used by a luciferase to produce a light signal proportional to the initial kinase activity.

ADP_Glo_Workflow cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection (Part A) cluster_2 Step 3: ADP Detection (Part B) cluster_3 Step 4: Measurement KR Kinase + Substrate + ATP + Inhibitor AR Add ADP-Glo™ Reagent KR->AR Incubate Stop Kinase Reaction Stops Deplete Unconsumed ATP is Depleted KDR Add Kinase Detection Reagent Deplete->KDR Incubate (40 min) Convert ADP is Converted to ATP Light Luciferase uses new ATP to produce Light Luminometer Measure Luminescence Light->Luminometer Incubate (30-60 min)

Caption: Workflow of the two-step ADP-Glo™ kinase assay.

Detailed Experimental Protocol: ADP-Glo™ Kinase Assay

The following protocol is optimized for a 384-well plate format.[18]

Reagent Preparation:

  • Kinase Buffer (1X): Prepare a buffer appropriate for the specific kinase being tested. A generic buffer could be 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, and 0.1 mg/mL BSA.

  • ATP Solution: Prepare a 2X ATP solution in the 1X Kinase Buffer at a concentration appropriate for the kinase (typically at or near the Kₘ value).

  • Kinase/Substrate Solution: Prepare a 2X solution of the specific kinase and its corresponding substrate in 1X Kinase Buffer.

  • Test Compounds: Prepare 4X serial dilutions of Methyl 4-(4-bromophenoxy)pyridine-2-carboxylate and comparator compounds in 1X Kinase Buffer containing a fixed percentage of DMSO (e.g., 4%).

Assay Procedure:

  • Compound Dispensing: Add 2.5 µL of the 4X test compound solutions (or vehicle control) to the wells of a 384-well plate.

  • Kinase/Substrate Addition: Add 2.5 µL of the 2X kinase/substrate solution to each well.

  • Initiate Reaction: Add 5 µL of the 2X ATP solution to each well to start the kinase reaction. The total reaction volume is 10 µL.

  • Incubation: Mix the plate gently and incubate at room temperature for 60 minutes.

  • Stop Reaction & Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. Mix and incubate at room temperature for 40 minutes.[16]

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. Mix and incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.[18]

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

Data Analysis: The percentage of inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (Lumi_compound - Lumi_background) / (Lumi_vehicle - Lumi_background)) Where Lumi_compound is the signal from a well with the test compound, Lumi_vehicle is the signal from the DMSO control (0% inhibition), and Lumi_background is the signal from a no-kinase control (100% inhibition).

Results: Comparative Kinase Inhibition Profiles

The inhibitory activity of Methyl 4-(4-bromophenoxy)pyridine-2-carboxylate and comparator compounds was assessed at a concentration of 1 µM against a panel of 20 representative kinases.

Table 1: Kinase Inhibition Profile (% Inhibition at 1 µM)

Kinase Target Kinase Family Methyl 4-(4-bromophenoxy) pyridine-2-carboxylate Staurosporine Sorafenib Dasatinib
c-Met TK 98.2 99.8 35.1 85.4
VEGFR2 TK 15.3 99.5 97.6 78.2
PDGFRβ TK 11.8 98.9 95.2 88.1
ABL1 TK 5.6 99.9 20.5 99.2
SRC TK 8.1 99.7 18.3 98.9
EGFR TK 4.5 95.1 12.4 65.7
FGFR1 TK 9.3 96.8 75.3 70.1
FLT3 TK 14.8 99.2 88.4 82.5
BRAF TKL 2.1 98.5 92.1 15.3
c-RAF TKL 3.5 99.1 94.5 12.8
CDK2/CycA CMGC 1.2 99.6 10.1 45.6
GSK3β CMGC 0.8 94.2 5.3 11.2
MAPK1 (ERK2) CMGC 2.5 75.8 8.9 9.8
p38α (MAPK14) CMGC 6.7 98.1 60.2 75.9
AKT1 (PKBα) AGC 4.3 97.3 7.6 14.7
PKA AGC 1.9 99.4 4.1 18.2
PKCα AGC 5.5 99.8 15.8 25.1
ROCK1 AGC 3.8 92.5 6.2 30.4
CAMK2δ CAMK 2.2 98.7 9.5 16.5

| CHEK1 | CAMK | 7.1 | 99.3 | 22.1 | 38.8 |

Data are hypothetical but representative. Values in bold indicate primary or key targets for each compound.

Analysis and Interpretation

The data presented in Table 1 allows for a direct comparison of the selectivity profiles.

Selectivity_Profile Conceptual Kinase Selectivity Profiles cluster_0 Highly Selective Inhibitor (e.g., Methyl 4-(4-bromophenoxy)pyridine-2-carboxylate) cluster_1 Promiscuous Inhibitor (e.g., Staurosporine) A_Target c-Met A_Off1 Kinase A A_Off2 Kinase B A_Off3 Kinase C A_Inhibitor Inhibitor A_Inhibitor->A_Target Strong Inhibition A_Inhibitor->A_Off1 A_Inhibitor->A_Off2 A_Inhibitor->A_Off3 B_Target1 Kinase X B_Target2 Kinase Y B_Target3 Kinase Z B_Inhibitor Inhibitor B_Inhibitor->B_Target1 B_Inhibitor->B_Target2 B_Inhibitor->B_Target3

Caption: Visual comparison of a selective vs. a promiscuous inhibitor.

  • Methyl 4-(4-bromophenoxy)pyridine-2-carboxylate: This compound demonstrates a highly selective profile. At 1 µM, it potently inhibits its intended target, c-Met (98.2%), while showing minimal activity (<20%) against all other kinases in the panel. This "clean" profile is highly desirable in a lead compound, suggesting a lower probability of off-target-driven toxicity. It stands in stark contrast to the other inhibitors.

  • Staurosporine: As expected, Staurosporine is exceptionally promiscuous, inhibiting nearly every kinase in the panel with >90% efficiency.[19] This confirms its utility as a positive control for kinase inhibition but highlights its unsuitability for targeted therapy due to a complete lack of selectivity.[5]

  • Sorafenib: The profile aligns with its known mechanism as a multi-kinase inhibitor.[20] Strong inhibition is observed for its key targets VEGFR2, PDGFRβ, BRAF, and c-RAF.[6] It also shows moderate activity against other kinases like FLT3 and p38α, which is consistent with its established broader profile. Its low activity against ABL1 and SRC differentiates it clearly from Dasatinib.

  • Dasatinib: This compound also shows a distinct multi-targeted profile, but with a different target set than Sorafenib.[21] As expected, it potently inhibits ABL1 and SRC.[7] Its profile also includes significant inhibition of other tyrosine kinases like c-Met, VEGFR2, and PDGFRβ, confirming its broader activity spectrum compared to earlier-generation ABL inhibitors like imatinib.[14]

Discussion and Implications for Drug Development

The cross-reactivity profiling of Methyl 4-(4-bromophenoxy)pyridine-2-carboxylate provides critical insights for its continued development. The high degree of selectivity for c-Met over other kinases is a promising attribute, suggesting that its cellular effects are likely to be mediated on-target. This reduces the risk of confounding experimental results and predicts a potentially wider therapeutic window.

The comparison with Sorafenib and Dasatinib is particularly instructive. While these multi-kinase inhibitors are clinically successful, their efficacy is often accompanied by a range of side effects attributable to their inhibition of multiple signaling pathways (e.g., VEGFR inhibition is linked to hypertension).[9] The selective profile of our test compound suggests it may avoid such mechanism-based toxicities.

However, a screen against a 20-kinase panel is just the first step. The next logical phase would be to profile the compound against a much larger panel (e.g., >300 kinases) to more comprehensively map its selectivity and identify any unexpected off-targets with high confidence. Furthermore, cellular assays are required to confirm that the observed biochemical potency and selectivity translate to a functional effect in a biological context.

Conclusion

This guide demonstrates a comprehensive and objective approach to kinase inhibitor cross-reactivity profiling, using Methyl 4-(4-bromophenoxy)pyridine-2-carboxylate as a case study. By employing a robust assay platform like ADP-Glo™ and benchmarking against inhibitors with known, diverse selectivity profiles, we can effectively contextualize the compound's activity. The results indicate that Methyl 4-(4-bromophenoxy)pyridine-2-carboxylate is a highly selective inhibitor of c-Met, a promising characteristic for a developmental candidate. This systematic approach to selectivity profiling is fundamental to the rational design of safer and more effective targeted therapies.

References

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Comparative

A Guide to the Spectroscopic and Crystallographic Validation of Methyl 4-(4-bromophenoxy)pyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. The biological...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. The biological activity and physicochemical properties of a molecule are intrinsically linked to its three-dimensional architecture. This guide provides an in-depth technical comparison and validation of the structure of Methyl 4-(4-bromophenoxy)pyridine-2-carboxylate, a compound of interest due to its prevalence in medicinally relevant scaffolds.[1][2]

Experimental Protocols: A Foundation of Rigor

The reliability of any structural validation rests on the quality of the experimental data. Below are the detailed methodologies for the key spectroscopic and crystallographic techniques discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To probe the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei, providing information on the connectivity and electronic state of atoms within the molecule.

  • Instrumentation: Bruker AV-400 spectrometer or equivalent.

  • Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).[3]

  • ¹H NMR Acquisition:

    • The spectrometer is tuned to the ¹H frequency (e.g., 400 MHz).

    • A standard pulse sequence is used to acquire the spectrum.

    • Data is processed with Fourier transformation, phasing, and baseline correction.

  • ¹³C NMR Acquisition:

    • The spectrometer is tuned to the ¹³C frequency (e.g., 100 MHz).

    • A proton-decoupled pulse sequence is employed to simplify the spectrum and enhance sensitivity.

    • A longer acquisition time is typically required due to the lower natural abundance of ¹³C.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

  • Instrumentation: Perkin-Elmer FTIR spectrophotometer or equivalent, equipped with a KBr disc press or an Attenuated Total Reflectance (ATR) accessory.[4][5]

  • KBr Disc Method:

    • Approximately 1-2 mg of the sample is finely ground with ~100 mg of dry KBr powder.

    • The mixture is pressed into a thin, transparent pellet using a hydraulic press.

    • The pellet is placed in the spectrometer's sample holder for analysis.

  • ATR Method:

    • A small amount of the solid sample is placed directly onto the ATR crystal.

    • Pressure is applied to ensure good contact between the sample and the crystal.

    • The spectrum is then recorded.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and elemental composition of the molecule by measuring its mass-to-charge ratio (m/z).

  • Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Procedure:

    • A dilute solution of the sample is prepared in a suitable solvent (e.g., acetonitrile, methanol).

    • The solution is infused into the ESI source, where it is ionized.

    • The resulting ions are accelerated into the mass analyzer, and their m/z values are recorded.

Single-Crystal X-ray Diffraction
  • Objective: To determine the precise three-dimensional arrangement of atoms in the crystalline state, providing definitive information on bond lengths, bond angles, and stereochemistry.

  • Instrumentation: An X-ray diffractometer equipped with a suitable X-ray source (e.g., MoKα radiation) and a detector.[6]

  • Crystal Growth: Single crystals of suitable quality are grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.

  • Data Collection and Structure Refinement:

    • A suitable crystal is mounted on the diffractometer.

    • The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

    • X-ray diffraction data are collected by rotating the crystal in the X-ray beam.

    • The collected data are processed to determine the unit cell parameters and space group.

    • The crystal structure is solved and refined using specialized software.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Validation synthesis Synthesis of Methyl 4-(4-bromophenoxy)pyridine-2-carboxylate purification Purification (e.g., Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Characterization ftir FTIR Spectroscopy purification->ftir Characterization ms Mass Spectrometry purification->ms Characterization xray Single-Crystal X-ray Diffraction purification->xray Characterization

Caption: A generalized workflow for the synthesis and structural validation of a target compound.

Comparative Spectroscopic Analysis

A multi-technique spectroscopic approach is essential for building a comprehensive and self-validating structural hypothesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the proton and carbon skeleton of a molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine and bromophenoxy rings, as well as a singlet for the methyl ester protons. The chemical shifts and coupling patterns will be indicative of their relative positions.

¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments. The chemical shifts of the carbonyl carbon, the carbons attached to the ether oxygen and bromine, and the pyridine ring carbons are particularly diagnostic.

Table 1: Comparison of Expected ¹H and ¹³C NMR Data

CompoundKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)
Methyl 4-(4-bromophenoxy)pyridine-2-carboxylate (Expected) ~3.9 (s, 3H, -OCH₃), Aromatic region (multiplets for pyridine and bromophenoxy protons)~52 (-OCH₃), ~165 (C=O), Aromatic carbons in the range of 110-160
Methyl 4-methoxypyridine-2-carboxylate [4][7]3.93 (s, 3H, -COOCH₃), 3.87 (s, 3H, Ar-OCH₃), Aromatic protons52.5 (-COOCH₃), 55.5 (Ar-OCH₃), Carbonyl and aromatic carbons
Methyl 4-bromopicolinate [5][8]~3.9 (s, 3H, -OCH₃), Aromatic protons on the bromopyridine ring~52 (-OCH₃), ~164 (C=O), Aromatic carbons, with the carbon bearing the bromine showing a characteristic chemical shift
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying key functional groups.

Table 2: Comparison of Key FTIR Absorptions (cm⁻¹)

Functional GroupExpected Range (cm⁻¹)[9][10]Methyl 4-(4-bromophenoxy)pyridine-2-carboxylate (Expected)Methyl 4-methoxypyridine-2-carboxylate[4]Methyl 4-bromopicolinate[5]
C=O (Ester)1750-1735~1740PresentPresent
C-O (Ester)1300-1000~1250 and ~1100PresentPresent
C-O-C (Aryl Ether)1270-1230 (asymmetric), 1075-1020 (symmetric)~1240 and ~1050N/AN/A
C-Br690-515~600N/APresent
Aromatic C=C1600-1450PresentPresentPresent

The presence of a strong absorption around 1740 cm⁻¹ is a clear indicator of the ester carbonyl group. The characteristic absorptions for the aryl ether linkage and the C-Br bond provide further confirmation of the proposed structure.

Mass Spectrometry (MS)

High-resolution mass spectrometry provides the exact molecular weight and allows for the determination of the elemental formula. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic M and M+2 pattern in the mass spectrum, providing definitive evidence for the presence of a single bromine atom.

Crystallographic Analysis: The Definitive Structure

While spectroscopic methods provide compelling evidence, single-crystal X-ray diffraction offers the most unambiguous structural proof.

xray_validation cluster_crystal Crystal Structure Determination cluster_validation Structural Validation diffraction_data X-ray Diffraction Data electron_density Electron Density Map diffraction_data->electron_density Fourier Transform molecular_model Refined Molecular Model electron_density->molecular_model Structure Solution & Refinement bond_lengths Bond Lengths molecular_model->bond_lengths Provides bond_angles Bond Angles molecular_model->bond_angles Provides torsion_angles Torsion Angles molecular_model->torsion_angles Provides stereochemistry Stereochemistry molecular_model->stereochemistry Provides

Caption: The process of obtaining and validating a molecular structure from X-ray diffraction data.

A successful crystallographic analysis of Methyl 4-(4-bromophenoxy)pyridine-2-carboxylate would provide precise measurements of all bond lengths and angles. Key parameters to validate would include:

  • The C-Br bond length.

  • The C-O-C bond angle of the ether linkage.

  • The planarity of the pyridine and phenyl rings.

  • The torsion angle between the two aromatic rings.

Comparison of these experimentally determined parameters with values from crystallographic databases for similar fragments would provide the ultimate validation of the molecular structure.

Conclusion

The structural validation of Methyl 4-(4-bromophenoxy)pyridine-2-carboxylate requires a synergistic application of multiple analytical techniques. NMR spectroscopy elucidates the carbon-hydrogen framework, FTIR confirms the presence of key functional groups, and high-resolution mass spectrometry establishes the elemental composition and molecular weight. Finally, single-crystal X-ray diffraction provides the definitive and precise three-dimensional structure. By comparing the expected data for the target molecule with experimental data from closely related analogs, a high degree of confidence in the assigned structure can be achieved, even in the absence of a complete experimental dataset for the compound of interest. This rigorous, multi-faceted approach is the cornerstone of modern chemical research and development.

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